Cobiprostone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
333963-42-1 |
|---|---|
Molecular Formula |
C21H34F2O5 |
Molecular Weight |
404.5 g/mol |
IUPAC Name |
7-[(2R,4aR,5R,7aR)-2-[(3S)-1,1-difluoro-3-methylpentyl]-2-hydroxy-6-oxo-3,4,4a,5,7,7a-hexahydrocyclopenta[b]pyran-5-yl]heptanoic acid |
InChI |
InChI=1S/C21H34F2O5/c1-3-14(2)13-20(22,23)21(27)11-10-16-15(17(24)12-18(16)28-21)8-6-4-5-7-9-19(25)26/h14-16,18,27H,3-13H2,1-2H3,(H,25,26)/t14-,15+,16+,18+,21+/m0/s1 |
InChI Key |
SDDSJMXGJNWMJY-BRHAQHMBSA-N |
SMILES |
CCC(C)CC(C1(CCC2C(O1)CC(=O)C2CCCCCCC(=O)O)O)(F)F |
Isomeric SMILES |
CC[C@H](C)CC([C@]1(CC[C@H]2[C@H](O1)CC(=O)[C@@H]2CCCCCCC(=O)O)O)(F)F |
Canonical SMILES |
CCC(C)CC(C1(CCC2C(O1)CC(=O)C2CCCCCCC(=O)O)O)(F)F |
Other CAS No. |
333963-42-1 |
Synonyms |
cobiprostone SPI-8811 |
Origin of Product |
United States |
Foundational & Exploratory
The Evolving Mechanism of Action of Cobiprostone in Epithelial Cells: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the current understanding of the molecular mechanism of action of cobiprostone in epithelial cells. This compound, a bicyclic fatty acid derivative of prostaglandin E1, is a locally acting chloride channel activator approved for the treatment of chronic idiopathic constipation and irritable bowel syndrome with constipation. While initially characterized as a selective activator of the type 2 chloride channel (ClC-2), recent evidence has significantly refined this model, highlighting a more complex signaling cascade involving the EP4 receptor and the cystic fibrosis transmembrane conductance regulator (CFTR).
The Shift from a ClC-2-Centric to an EP4/CFTR-Dominant Model
For many years, the pro-secretory effect of this compound was attributed to its direct activation of ClC-2 channels on the apical membrane of intestinal epithelial cells. This was thought to induce a chloride efflux into the intestinal lumen, followed by passive movement of sodium and water, thereby softening stool and increasing intestinal transit.[1][2][3] However, the lack of selective ClC-2 inhibitors made it challenging to definitively validate this mechanism.
Recent studies, utilizing novel selective ClC-2 inhibitors such as AK-42, have demonstrated that ClC-2 plays only a minor role in this compound-induced chloride secretion in human intestinal epithelial cells.[4][5] These studies have revealed that the cystic fibrosis transmembrane conductance regulator (CFTR), a cAMP-gated chloride channel, is the predominant channel responsible for the therapeutic effects of this compound.[4][5][6]
The Central Role of the EP4 Receptor Signaling Pathway
Current evidence strongly indicates that this compound's primary mechanism of action is initiated by its binding to the E-type prostanoid receptor 4 (EP4), a G-protein coupled receptor, on the basolateral membrane of epithelial cells.[4][7][8][9] This interaction triggers a downstream signaling cascade that ultimately leads to the activation of apical chloride channels.
The key steps in this pathway are:
-
EP4 Receptor Activation: this compound acts as an agonist at the EP4 receptor.[4][8]
-
G-Protein Stimulation and cAMP Production: Activation of the EP4 receptor leads to the stimulation of a Gs-alpha subunit, which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), leading to an increase in intracellular cAMP levels.[6][8][10]
-
Protein Kinase A (PKA) Activation: The elevated cAMP levels activate cAMP-dependent protein kinase A (PKA).[6][10]
-
CFTR Phosphorylation and Activation: PKA then phosphorylates the regulatory domain of CFTR, leading to its activation and the opening of the chloride channel.[6]
-
Chloride Secretion: Activated CFTR facilitates the efflux of chloride ions from the epithelial cell into the intestinal lumen. This creates an electrochemical gradient that drives the paracellular movement of sodium and water, resulting in increased intestinal fluid secretion.[1]
This proposed signaling pathway is consistent with observations that the pro-secretory effects of this compound are significantly inhibited by selective EP4 receptor antagonists (e.g., GW627368, L-161,982) and PKA inhibitors (e.g., H89).[4][6][8]
Quantitative Data on this compound's Activity
The following tables summarize the quantitative data extracted from recent studies on the effects of this compound and various inhibitors on chloride secretion in human intestinal epithelial T84 cells.
Table 1: Inhibition of this compound-Induced Short-Circuit Current (Isc)
| Inhibitor | Target | Concentration | % Inhibition of this compound Response | Reference |
| AK-42 | ClC-2 | Not Specified | ~20% | [4][5] |
| CFTRinh-172 | CFTR | Not Specified | ~40-60% | [4][5] |
| GW627368 | EP4 Receptor | 10 µM | ~40% | [4] |
| L-161,982 | EP4 Receptor | Not Specified | Significant Blockade | [6] |
| H89 | PKA | Not Specified | Attenuation | [6] |
| Cinacalcet | CaSR (stimulates cAMP hydrolysis) | Not Specified | ~65% | [4][5] |
Table 2: Comparative Inhibition of cAMP Agonist-Induced Short-Circuit Current (Isc)
| Inhibitor | Target | % Inhibition of Forskolin Response | Reference |
| AK-42 | ClC-2 | ~15% | [4][5] |
| CFTRinh-172 | CFTR | ~30-45% | [4][5] |
Experimental Protocols
The following are summaries of key experimental protocols used to elucidate the mechanism of action of this compound.
Short-Circuit Current (Isc) Measurements in Ussing Chambers
This technique is the gold standard for measuring transepithelial ion transport.
-
Cell Culture: Human intestinal epithelial T84 cells are cultured on permeable supports to form polarized monolayers.
-
Ussing Chamber Setup: The cell monolayers are mounted in Ussing chambers, which separate the apical and basolateral compartments. The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc), which represents the net ion transport, is measured.
-
Experimental Procedure:
-
Establish a stable baseline Isc.
-
Add this compound to the basolateral or apical side of the monolayer and record the change in Isc.
-
To investigate the involvement of specific channels and receptors, cells are pre-incubated with selective inhibitors (e.g., AK-42, CFTRinh-172, GW627368) before the addition of this compound.
-
The magnitude of the change in Isc reflects the rate of chloride secretion.
-
Basolateral Membrane Permeabilization
This method is used to isolate and study the activity of apical membrane channels.
-
Procedure:
-
T84 cell monolayers are mounted in Ussing chambers.
-
The basolateral membrane is permeabilized using an ionophore such as nystatin or amphotericin B. This effectively eliminates the electrical resistance of the basolateral membrane.
-
A chloride concentration gradient is established across the apical membrane (e.g., high chloride in the basolateral solution and low chloride in the apical solution).
-
The resulting Isc is a direct measure of the chloride conductance of the apical membrane.
-
This compound and various inhibitors can then be added to assess their direct effects on the apical channels.
-
Visualizing the Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows involved in understanding this compound's mechanism of action.
Caption: this compound signaling pathway in epithelial cells.
Caption: Ussing chamber experimental workflow.
Conclusion and Future Directions
The understanding of this compound's mechanism of action has evolved significantly. The current model points to a primary pathway involving the activation of the EP4 receptor, subsequent cAMP production, and the activation of the CFTR chloride channel. While a minor role for ClC-2 cannot be entirely ruled out, it is clear that it is not the primary mediator of this compound's pro-secretory effects.
Future research should focus on further delineating the relative contributions of CFTR and ClC-2 in different segments of the gastrointestinal tract and in various disease states. Additionally, a more detailed characterization of the downstream targets of the EP4 receptor signaling pathway could reveal novel therapeutic targets for the treatment of constipation and other gastrointestinal motility disorders. The development of even more specific pharmacological tools will be crucial in these endeavors. This refined understanding of this compound's mechanism of action provides a more solid foundation for the development of next-generation secretagogues with improved efficacy and side-effect profiles.
References
- 1. Lubiprostone: a novel treatment for chronic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. droracle.ai [droracle.ai]
- 4. Lubiprostone is a Non-Selective Activator of cAMP-Gated Ion Channels and Chloride Channel Protein 2 (Clc-2) Has a Minor Role in its Prosecretory Effect in Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lubiprostone is non-selective activator of cAMP-gated ion channels and Clc-2 has a minor role in its prosecretory effect in intestinal epithelial cells [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of intestinal Cl- secretion by lubiprostone requires the cystic fibrosis transmembrane conductance regulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lubiprostone prevents nonsteroidal anti-inflammatory drug-induced small intestinal damage by suppressing the expression of inflammatory mediators via EP4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lubiprostone targets prostanoid EP4 receptors in ovine airways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lubiprostone targets prostanoid EP₄ receptors in ovine airways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Lubiprostone's Contentious Activation of ClC-2 Chloride Channels: An In-depth Technical Guide
Executive Summary: Lubiprostone, a bicyclic fatty acid approved for the treatment of constipation, was initially understood to function as a direct activator of the ClC-2 chloride channel, promoting intestinal fluid secretion. However, a significant body of subsequent research has challenged this mechanism, proposing that lubiprostone's primary effects are mediated indirectly through the activation of the cystic fibrosis transmembrane conductance regulator (CFTR) via the prostaglandin EP4 receptor and cAMP signaling. This technical guide provides a comprehensive overview of the current, and often conflicting, evidence regarding lubiprostone's mechanism of action on chloride channels. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the molecular pharmacology of lubiprostone.
The Central Controversy: Direct ClC-2 Activation vs. Indirect CFTR-Mediated Secretion
The mechanism of action of lubiprostone is a subject of ongoing scientific debate. The initial hypothesis positioned lubiprostone as a selective activator of ClC-2 channels.[1][2] This was supported by early studies demonstrating that lubiprostone could induce chloride currents in cells expressing ClC-2.[3] However, this view has been contested by numerous studies that fail to show a direct effect of lubiprostone on ClC-2 and instead point towards the activation of CFTR as the primary driver of its pro-secretory effects.[4][5] Some research also suggests a dual activation mechanism, where lubiprostone may activate ClC-2 at lower concentrations and CFTR at higher concentrations.[6] This guide will present the evidence for both proposed pathways.
Evidence for Direct Activation of ClC-2
The initial proposed mechanism of lubiprostone centered on its direct interaction with and activation of ClC-2 chloride channels located in the apical membrane of intestinal epithelial cells.[2] This activation was thought to be independent of protein kinase A.[6] Evidence supporting this direct activation mechanism includes:
-
Studies in Recombinant Expression Systems: Early research indicated that lubiprostone could activate ClC-2 channels in a concentration-dependent manner in vitro.[7]
-
Knockdown Experiments: In human colonic T84 cells, knockdown of ClC-2 was reported to abolish the chloride current response to lubiprostone, whereas knockdown of CFTR did not, suggesting that ClC-2 is essential for lubiprostone's action in this cell line.[3]
-
Restoration of Barrier Function: Lubiprostone has been shown to improve intestinal barrier function, and this effect is associated with the activation of ClC-2 and the co-localization of ClC-2 with tight junction proteins like occludin.[8]
Despite this evidence, many studies have failed to replicate the direct activation of ClC-2 by lubiprostone, particularly using electrophysiological techniques such as patch-clamping on cells expressing only ClC-2.[5][9]
Evidence for Indirect Activation of CFTR via EP4 Receptors
A compelling body of evidence suggests that lubiprostone functions as a prostaglandin E1 derivative, activating EP4 receptors on the surface of intestinal epithelial cells. This initiates a signaling cascade that leads to the activation of CFTR. The key steps in this proposed pathway are:
-
EP4 Receptor Binding: Lubiprostone binds to and activates the Gs-protein coupled EP4 receptor.
-
cAMP Production: Activation of the EP4 receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).
-
PKA Activation and CFTR Phosphorylation: Elevated cAMP levels activate protein kinase A (PKA), which then phosphorylates and opens the CFTR chloride channel.
Evidence supporting this indirect mechanism includes:
-
Studies in CFTR-Deficient Models: Lubiprostone fails to induce chloride secretion in intestinal tissues from CFTR-null mice and in biopsies from cystic fibrosis patients with non-functional CFTR.[4]
-
Pharmacological Inhibition: The pro-secretory effect of lubiprostone can be blocked by EP4 receptor antagonists and PKA inhibitors.[4]
-
cAMP Measurement: Lubiprostone has been shown to induce an increase in intracellular cAMP levels in T84 cells, which is sensitive to EP4 receptor blockade.[4]
-
Oocyte Expression Studies: In Xenopus oocytes, lubiprostone activates CFTR only when co-expressed with the EP4 receptor, with an EC50 of approximately 10 nM.[5] In contrast, oocytes expressing only ClC-2 do not respond to lubiprostone.[5]
Quantitative Data Summary
The following table summarizes the available quantitative data on the effects of lubiprostone from various studies. The conflicting results highlight the ongoing debate surrounding its mechanism of action.
| Parameter | Value | Cell/Tissue Type | Experimental Method | Proposed Mechanism |
| EC50 (Isc) | 42.5 nM (mucosal) | Guinea Pig Ileum | Ussing Chamber | Not specified |
| EC50 (Isc) | 227.2 nM (serosal) | Guinea Pig Ileum | Ussing Chamber | Not specified |
| EC50 (Isc) | 31.7 nM (mucosal) | Guinea Pig Colon | Ussing Chamber | Not specified |
| EC50 (CFTR Activation) | ~10 nM | Xenopus Oocytes (co-expressing CFTR and EP4) | Two-Electrode Voltage Clamp | Indirect (via EP4)[5] |
| Inhibition of Lubiprostone-induced Isc by AK-42 (ClC-2 inhibitor) | ~20% | T84 cells | Ussing Chamber | Minor role of ClC-2[7][10] |
| Inhibition of Lubiprostone-induced Isc by CFTRinh-172 | 2-3 fold greater than AK-42 inhibition | T84 cells | Ussing Chamber | Major role of CFTR[7][10] |
| Change in Nasal Potential Difference (20 µM Lubiprostone) | -5.8 ± 2.1 mV | CFKO Mice | In vivo NPD | ClC-2 activation[11] |
| Effect on ClC-2 Currents | No effect | HEK-293 cells expressing ClC-2 | Whole-cell Patch Clamp | No direct effect[9] |
Experimental Protocols
Whole-Cell Patch-Clamp Recording for ClC-2 Currents
This protocol is a generalized procedure based on methodologies used in studies of ClC-2 channels.
1. Cell Preparation:
-
HEK-293 cells are transiently transfected with a plasmid containing the cDNA for human ClC-2. A co-transfection with a marker like GFP can be used to identify transfected cells.
-
Cells are cultured on glass coverslips in DMEM supplemented with 10% FBS and antibiotics.
-
Recordings are typically performed 24-48 hours post-transfection.
2. Solutions:
-
Bath Solution (Extracellular): 140 mM NaCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, pH adjusted to 7.4 with NaOH.
-
Pipette Solution (Intracellular): 100 mM Cs-Gluconate, 33 mM CsCl, 1 mM MgCl2, 2 mM EGTA, 10 mM HEPES, pH adjusted to 7.4 with CsOH.
3. Recording Procedure:
-
Coverslips are transferred to a recording chamber on the stage of an inverted microscope.
-
Patch pipettes with a resistance of 3-5 MΩ are pulled from borosilicate glass.
-
A giga-ohm seal is formed between the pipette tip and the cell membrane.
-
The membrane patch is ruptured by gentle suction to achieve the whole-cell configuration.
-
The cell is held at a holding potential of -30 mV.
-
To elicit ClC-2 currents, a series of voltage steps are applied, for example, from -190 mV to -10 mV in 20 mV increments, followed by a tail pulse to +30 mV.[1]
-
Lubiprostone is applied to the bath or included in the pipette solution at desired concentrations.
-
Currents are recorded and analyzed using appropriate software.
Ussing Chamber for Measuring Intestinal Ion Transport
This protocol describes a general method for measuring short-circuit current (Isc) across intestinal tissue preparations.
1. Tissue Preparation:
-
Segments of animal (e.g., mouse, guinea pig) or human intestinal tissue (e.g., colonic biopsies) are obtained.
-
The tissue is placed in ice-cold, oxygenated Ringer's or Krebs solution.
-
The muscle layers may be stripped away to isolate the mucosal-submucosal layer.
-
The tissue is mounted between the two halves of an Ussing chamber, separating the mucosal and serosal sides.
2. Solutions:
-
Krebs-Ringer Bicarbonate Solution: Typically contains (in mM): 115 NaCl, 25 NaHCO3, 5 KCl, 1.2 MgCl2, 1.2 CaCl2, and 10 glucose. The solution is gassed with 95% O2 / 5% CO2 to maintain pH at ~7.4 and viability.
3. Measurement of Short-Circuit Current (Isc):
-
The Ussing chamber is filled with the Krebs-Ringer solution on both sides and maintained at 37°C.
-
The transepithelial voltage is clamped to 0 mV using a voltage-clamp amplifier.
-
The current required to maintain this voltage clamp is the short-circuit current (Isc), which represents the net ion transport across the epithelium.
-
After a baseline Isc is established, lubiprostone is added to the mucosal or serosal side of the chamber in a cumulative concentration-dependent manner.
-
The change in Isc (ΔIsc) is measured as an indicator of electrogenic chloride secretion.
-
Pharmacological inhibitors (e.g., CFTRinh-172, AK-42) can be added to dissect the contributions of different channels.
Signaling Pathways and Experimental Workflows
Caption: Proposed direct activation of ClC-2 by lubiprostone.
Caption: Indirect activation of CFTR by lubiprostone via the EP4 receptor.
Caption: General experimental workflow for studying lubiprostone's effects.
Conclusion
The mechanism of action of lubiprostone remains a complex and debated topic. While the initial hypothesis of direct ClC-2 activation has some supporting evidence, a larger and more recent body of work strongly indicates that lubiprostone's primary pro-secretory effect in the intestine is mediated by the indirect activation of CFTR through the EP4 receptor and cAMP signaling pathway. The possibility of a dual activation mechanism, potentially dependent on drug concentration and tissue type, cannot be entirely ruled out. For researchers and drug development professionals, it is crucial to consider both proposed pathways when designing experiments and interpreting data related to lubiprostone and other potential secretagogues. Future research utilizing highly specific pharmacological tools and well-defined experimental systems, particularly in native tissues, will be essential to definitively resolve the controversy surrounding the activation of ClC-2 and CFTR by lubiprostone.
References
- 1. researchgate.net [researchgate.net]
- 2. Lubiprostone: a chloride channel activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClC-2 regulation of intestinal barrier function: Translation of basic science to therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of intestinal Cl- secretion by lubiprostone requires the cystic fibrosis transmembrane conductance regulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lubiprostone activates CFTR, but not ClC-2, via the prostaglandin receptor (EP(4)) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methadone but not Morphine Inhibits Lubiprostone-Stimulated Cl− Currents in T84 Intestinal Cells and Recombinant Human ClC-2, but not CFTR Cl− Currents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lubiprostone is a Non-Selective Activator of cAMP-Gated Ion Channels and Chloride Channel Protein 2 (Clc-2) Has a Minor Role in its Prosecretory Effect in Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The ClC-2 Chloride Channel Activator, Lubiprostone, Improves Intestinal Barrier Function in Biopsies from Crohn’s Disease but Not Ulcerative Colitis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Lubiprostone is non-selective activator of cAMP-gated ion channels and Clc-2 has a minor role in its prosecretory effect in intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lubiprostone activates non-CFTR-dependent respiratory epithelial chloride secretion in cystic fibrosis mice - PMC [pmc.ncbi.nlm.nih.gov]
Cobiprostone: A Prostaglandin E1 Analog - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cobiprostone, known clinically as Lubiprostone, is a bicyclic fatty acid derivative of prostaglandin E1 (PGE1). It is a highly selective, locally acting therapeutic agent primarily used for the management of chronic idiopathic constipation and irritable bowel syndrome with constipation. Its mechanism of action is multifaceted, involving the activation of specific chloride channels in the gastrointestinal epithelium and interaction with prostanoid EP receptors, leading to increased intestinal fluid secretion and enhanced gastrointestinal motility. This technical guide provides an in-depth overview of the core pharmacology of this compound, focusing on its role as a PGE1 analog, its detailed mechanism of action, and the experimental methodologies used to elucidate its physiological effects.
Introduction
Prostaglandin E1 (PGE1) and its analogs are known to play crucial roles in various physiological processes, including the regulation of ion transport and smooth muscle contractility in the gastrointestinal (GI) tract. This compound is a synthetic derivative of a PGE1 metabolite, designed to act locally on the apical membrane of the intestinal epithelium with minimal systemic absorption. This localized action minimizes systemic side effects commonly associated with prostaglandin therapies. This guide will delve into the molecular interactions and physiological responses elicited by this compound, providing a comprehensive resource for researchers in pharmacology and drug development.
Mechanism of Action
This compound's therapeutic effects are primarily attributed to two interconnected mechanisms: activation of prostaglandin EP receptors and subsequent modulation of chloride channels.
Prostaglandin EP Receptor Activation
This compound has been shown to interact with several subtypes of the prostaglandin E receptor (EP receptors), which are G-protein coupled receptors. The primary interactions are with the EP1, EP3, and EP4 receptor subtypes.
-
EP1 Receptor Activation: The EP1 receptor is coupled to the Gq signaling pathway. Activation of EP1 receptors by this compound in gastrointestinal smooth muscle cells leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), leading to smooth muscle contraction.
-
EP3 Receptor Activation: The EP3 receptor is coupled to the Gi signaling pathway. Activation of EP3 receptors by this compound can lead to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. In the colon, EP3 receptor activation by this compound has been linked to enhanced pacemaker activity in the interstitial cells of Cajal (ICCs) and increased colonic contractions through the activation of TRPC4 channels, leading to an influx of Ca2+.
-
EP4 Receptor Activation: The EP4 receptor is coupled to the Gs signaling pathway. This compound-mediated activation of EP4 receptors stimulates adenylyl cyclase, leading to an increase in intracellular cAMP. This increase in cAMP activates protein kinase A (PKA), which is believed to be a key step in the subsequent activation of chloride channels on the apical membrane of intestinal epithelial cells.
Caption: this compound-mediated EP1 receptor signaling pathway.
Caption: this compound-mediated EP3 receptor signaling pathway.
Caption: this compound-mediated EP4 receptor signaling pathway.
Chloride Channel Activation
The primary and most well-known mechanism of this compound is the activation of chloride channels on the apical membrane of intestinal epithelial cells. This leads to an efflux of chloride ions into the intestinal lumen, followed by the passive movement of sodium and water, thereby increasing the liquidity of the stool and facilitating its passage.
There has been some debate in the scientific literature regarding the specific chloride channel activated by this compound.
-
Chloride Channel 2 (ClC-2): Initially, this compound was identified as a selective activator of ClC-2 channels.
-
Cystic Fibrosis Transmembrane Conductance Regulator (CFTR): More recent evidence suggests that the chloride secretion stimulated by this compound is largely dependent on the activation of the CFTR channel, which is mediated by the EP4 receptor-cAMP-PKA signaling pathway. It is plausible that both channels play a role, potentially in a concentration-dependent manner.
Quantitative Pharmacological Data
The following tables summarize the quantitative data on the pharmacological effects of this compound from various preclinical and clinical studies.
Table 1: Potency of this compound at EP Receptors in Gastrointestinal Tissues
| Parameter | Tissue | Species | Value | Reference |
| pEC50 (Contraction) | Stomach Longitudinal Muscle | Rat | 7.0 ± 0.0 | [1] |
| pEC50 (Contraction) | Stomach Longitudinal Muscle | Human | 6.4 ± 0.2 | [1] |
| pIC50 (Inhibition of Neuronal Contraction) | Colon Circular Muscle | Rat | 8.9 ± 0.4 | [1] |
| pIC50 (Inhibition of Neuronal Contraction) | Colon Circular Muscle | Human | 8.7 ± 0.9 | [1] |
Table 2: Effect of this compound on Intestinal Chloride Secretion (Ussing Chamber Studies)
| Tissue | Species | EC50 (Mucosal Application) |
| Small Intestine | Guinea Pig | 42.5 nM |
| Colon | Guinea Pig | 31.7 nM |
Table 3: Effect of this compound on Gastric Mucin and Mucus Secretion in Humans (Basal Conditions)
| Parameter | Placebo (mg/h) | This compound (mg/h) | % Increase | P-value | Reference |
| Mucus Secretion | 135 | 257.3 | 91% | 0.001 | [2][3] |
| Mucin Secretion | 54.5 | 98.4 | 85% | 0.011 | [2][3] |
Table 4: Effect of Serosal Application of this compound on Mucin Release in Mouse Small Intestine
| Stimulus (1 µM) | Mucin Release (% of Unstimulated Rate) | Reference |
| This compound | ~300% | [4][5][6] |
| Prostaglandin E2 (Positive Control) | ~400% | [4][5][6] |
Detailed Experimental Protocols
Measurement of Intestinal Smooth Muscle Contractility
Objective: To assess the direct effects of this compound on gastrointestinal smooth muscle contraction and neuronal responses.
Methodology: Isometric Recording in Organ Baths
-
Tissue Preparation: Segments of stomach or colon are obtained from rats or human biopsies. The longitudinal or circular muscle layers are carefully dissected and mounted in organ baths containing Krebs solution, maintained at 37°C and gassed with 95% O2 and 5% CO2.
-
Isometric Tension Recording: The muscle strips are connected to isometric force transducers, and changes in muscle tension are recorded.
-
Experimental Procedure: After an equilibration period, cumulative concentration-response curves to this compound are generated by adding the compound to the organ bath in increasing concentrations. To investigate effects on neuronal pathways, electrical field stimulation (EFS) is used to induce nerve-mediated contractions, and the effect of this compound on these contractions is measured.
-
Pharmacological Characterization: To identify the receptors involved, experiments are repeated in the presence of selective antagonists for the different EP receptor subtypes.
Caption: Experimental workflow for assessing smooth muscle contractility.
Measurement of Intestinal Chloride Secretion
Objective: To quantify the effect of this compound on electrogenic chloride secretion across the intestinal epithelium.
Methodology: Ussing Chamber Assay
-
Tissue Preparation: Segments of small intestine or colon are obtained and the mucosal layer is separated from the underlying muscle layers. The mucosal sheet is then mounted in an Ussing chamber, separating the mucosal and serosal sides.
-
Short-Circuit Current Measurement: The Ussing chamber is filled with Krebs solution and the transepithelial potential difference is clamped at 0 mV. The current required to maintain this voltage clamp is the short-circuit current (Isc), which is a measure of net ion transport. An increase in Isc typically reflects electrogenic chloride secretion.
-
Experimental Procedure: After a stable baseline Isc is achieved, this compound is added to the mucosal or serosal side of the tissue in increasing concentrations. The change in Isc is recorded.
-
Pharmacological Characterization: To identify the channels and receptors involved, the experiment is repeated in the presence of specific ion channel blockers (e.g., for CFTR) or receptor antagonists.
Caption: Experimental workflow for Ussing chamber assay.
Measurement of Mucin Secretion
Objective: To determine the effect of this compound on mucin release from the intestinal mucosa.
Methodology: In Vitro Mucin Release Assay [4][5][6]
-
Tissue Preparation: Segments (4-5 cm) of mouse proximal-mid small intestine are mounted in an organ bath with access to both a perfusate (luminal) and a bath (serosal) solution. The solutions contain nifedipine and indomethacin to inhibit smooth muscle activity and endogenous prostaglandin production, respectively.
-
Equilibration and Baseline Collection: The tissue is equilibrated under a constant flow of perfusate for 30 minutes. The perfusate from the final 10 minutes is collected to measure the unstimulated mucin release rate.
-
Stimulation and Sample Collection: this compound is added to the serosal bath solution. The perfusate is collected for another 30 minutes to measure the stimulated mucin release rate.
-
Mucin Quantification: The mucin content in the perfusate samples is quantified using a periodic acid-Schiff's base dot-blot assay, with purified pig gastric mucin used as a standard.
Conclusion
This compound is a potent, locally acting prostaglandin E1 analog with a complex mechanism of action that involves both the activation of EP receptors and the subsequent modulation of chloride channels in the gastrointestinal tract. Its ability to stimulate fluid and mucin secretion, as well as modulate smooth muscle contractility, underscores its therapeutic utility in constipation-predominant disorders. The detailed understanding of its pharmacology, as outlined in this guide, is crucial for the ongoing research and development of novel therapies targeting prostaglandin signaling pathways in the gut. Further research is warranted to fully elucidate the relative contributions of ClC-2 and CFTR to its secretagogue effects and to explore the full therapeutic potential of its prostaglandin-like actions.
References
- 1. Activation of prostaglandin EP receptors by lubiprostone in rat and human stomach and colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stimulation of Mucin, Mucus, and Viscosity during Lubiprostone in Patients with Chronic Constipation may Potentially Lead to Increase of Lubrication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stimulation of Mucin, Mucus, and Viscosity during Lubiprostone in Patients with Chronic Constipation may Potentially Lead to Increase of Lubrication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lubiprostone stimulates small intestinal mucin release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lubiprostone stimulates small intestinal mucin release - PubMed [pubmed.ncbi.nlm.nih.gov]
a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-á-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a--a-a-a-a-a-a-a-a-a--a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a--/ Lubiprostone molecular structure and its metabolites
Abstract
Lubiprostone is a locally acting chloride channel activator approved for the treatment of chronic idiopathic constipation, opioid-induced constipation, and irritable bowel syndrome with constipation.[1][2] A derivative of prostaglandin E1, lubiprostone enhances intestinal fluid secretion, thereby facilitating stool passage.[3][4] Its clinical efficacy is rooted in a unique mechanism of action with minimal systemic absorption, leading to a favorable safety profile. This document provides a detailed examination of the molecular structure, metabolic pathways, pharmacokinetic properties, and mechanism of action of lubiprostone and its primary metabolites. It also outlines the key experimental methodologies used in its study.
Molecular Structure of Lubiprostone and its Primary Metabolite
Lubiprostone is a bicyclic fatty acid with the chemical designation (–)-7-[(2R,4aR,5R,7aR)-2-(1,1-difluoropentyl)-2-hydroxy-6-oxooctahydrocyclopenta[b]pyran-5-yl]heptanoic acid.[1] Its molecular formula is C20H32F2O5, and it has a molecular weight of 390.46 g/mol .[1][5] The structure features a distinctive difluoropentyl group which contributes to its chemical properties.
The primary and only measurable active metabolite of lubiprostone in human plasma is designated as M3.[3][6] M3 is formed through the reduction of the C-15 keto group of lubiprostone to a hydroxyl group.[1][6][7] This reaction is mediated by carbonyl reductase and results in the formation of both α-hydroxy and β-hydroxy epimers.[1][6]
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. assets.hpra.ie [assets.hpra.ie]
- 3. Lubiprostone: a novel treatment for chronic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of pharmaceutical compounds in tissue and plasma samples using selective ion accumulation with multiple mass isolation windows - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Lubiprostone | C20H32F2O5 | CID 157920 - PubChem [pubchem.ncbi.nlm.nih.gov]
Pharmacokinetics of Lubiprostone in Preclinical Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lubiprostone is a locally acting chloride channel activator, derived from prostaglandin E1, indicated for the treatment of chronic idiopathic constipation, opioid-induced constipation, and irritable bowel syndrome with constipation.[1] Its mechanism of action involves the activation of ClC-2 chloride channels on the apical membrane of gastrointestinal epithelial cells, leading to an efflux of chloride ions into the intestinal lumen.[2] This process promotes a chloride-rich fluid secretion, which softens stool, increases intestinal motility, and facilitates spontaneous bowel movements.[3][4] This technical guide provides a comprehensive overview of the available data on the pharmacokinetics of lubiprostone in preclinical studies, with a focus on its absorption, distribution, metabolism, and excretion (ADME) profile.
Due to its very low systemic bioavailability, plasma concentrations of the parent drug, lubiprostone, are often below the quantifiable limit (<10 pg/mL).[5][6] Consequently, pharmacokinetic assessments in both preclinical and clinical settings primarily focus on its major and only measurable active metabolite, M3 (15-hydroxylubiprostone).[5][7]
I. Metabolism
Lubiprostone undergoes rapid and extensive metabolism, primarily occurring within the gastrointestinal tract, specifically the stomach and jejunum.[4][7] This rapid metabolism contributes to its low systemic exposure. The metabolic process is not mediated by the hepatic cytochrome P450 (CYP450) system but rather by the ubiquitously expressed carbonyl reductase.[1][5]
The primary metabolic pathway involves the reduction of the carbonyl group at the 15-position, forming the active metabolite M3.[2] Further metabolism occurs through α-chain β-oxidation and ω-chain ω-oxidation.[5] While a total of 18 metabolites have been characterized from human studies, M3 is the most significant for pharmacokinetic analysis.[1]
II. Pharmacokinetic Parameters in Preclinical Species
Detailed quantitative pharmacokinetic data for lubiprostone and its M3 metabolite in preclinical species are scarce in publicly available literature. Most of the reported pharmacokinetic parameters are derived from human studies. The potency of the M3 metabolite in inducing intestinal fluid secretion in rats has been shown to be comparable to that of the parent compound, lubiprostone.[1]
Table 1: Summary of Preclinical Pharmacokinetic Characteristics
| Parameter | Finding in Preclinical Species (Mainly Rats) | Citation |
| Absorption | Very low systemic bioavailability. Acts locally in the GI tract. | [3] |
| Distribution | High plasma protein binding (~94% in vitro for the parent drug). | [1] |
| Metabolism | Rapid and extensive metabolism in the stomach and jejunum by carbonyl reductase to form the active metabolite M3. | [4][7] |
| Excretion | Data on biliary excretion in preclinical models is lacking. | [1] |
| Pharmacodynamics | Dose-dependent increase in intestinal fluid secretion observed in rats. | [1][3] |
III. Experimental Protocols
Detailed, step-by-step protocols for preclinical pharmacokinetic studies of lubiprostone are not extensively published. However, a standard experimental workflow can be constructed based on general practices for pharmacokinetic studies in rodents, such as rats.
A. Representative Protocol for an Oral Pharmacokinetic Study in Rats
This protocol is a representative example and may require optimization based on specific study objectives.
1. Animal Model:
-
Species: Sprague-Dawley rats.
-
Sex: Male and/or female, as required by the study design.
-
Weight: 200-250 g.
-
Acclimation: Animals should be acclimated for at least one week prior to the study.
-
Housing: Maintained in a controlled environment with a 12-hour light/dark cycle.
-
Fasting: Animals should be fasted overnight (approximately 12 hours) before dosing, with free access to water.
2. Drug Formulation and Administration:
-
Formulation: Lubiprostone can be formulated as a suspension in a suitable vehicle, such as a 0.5% methylcellulose solution. The concentration should be calculated based on the desired dose and a standard dosing volume (e.g., 5-10 mL/kg).
-
Administration: Administer the formulation orally via gavage using a suitable gavage needle.[8]
3. Blood Sampling:
-
Route: Serial blood samples can be collected from the lateral saphenous vein, which does not require anesthesia and is suitable for pharmacokinetic studies.[9]
-
Volume: Collect approximately 100-150 µL of blood at each time point into tubes containing an appropriate anticoagulant (e.g., K2EDTA).[10]
-
Time Points: Pre-dose (0 h), and at multiple time points post-dose, for example: 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, and 24 hours. The sampling schedule should be designed to adequately capture the absorption, distribution, and elimination phases of the M3 metabolite.
-
Processing: Centrifuge the blood samples to separate plasma. Store the plasma samples at -80°C until analysis.[10]
B. Bioanalytical Method for M3 Metabolite
A sensitive and selective bioanalytical method, such as Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), is required to quantify the low concentrations of the M3 metabolite in plasma.
1. Sample Preparation:
-
A protein precipitation or liquid-liquid extraction method can be used to extract the M3 metabolite and an internal standard from the plasma matrix.[11][12]
2. Chromatographic Separation:
-
Use a suitable C18 reversed-phase column for separation.
-
The mobile phase typically consists of a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).[11][12]
3. Mass Spectrometric Detection:
-
A triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode is commonly used for quantification.
-
Specific precursor-to-product ion transitions for the M3 metabolite and the internal standard should be optimized to ensure selectivity and sensitivity.
4. Method Validation:
-
The bioanalytical method should be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.
IV. Tissue Distribution and Excretion
A. Tissue Distribution
Specific studies on the tissue distribution of lubiprostone or its metabolites in preclinical models are not well-documented in the available literature. Given its localized action in the gut and rapid metabolism, systemic distribution is expected to be minimal.[4] However, studies with radiolabeled compounds would be necessary to definitively characterize its distribution profile.
B. Excretion
In human studies with radiolabeled lubiprostone, approximately 60% of the radioactivity was recovered in the urine and 30% in the feces within a week.[3][5] The parent drug was not detectable in urine or feces.[3] Preclinical data on the routes and extent of excretion, particularly biliary excretion, is limited. One FDA review noted a lack of data on the extent of drug excretion in bile.[1] A study in bile duct-ligated rats suggested that lubiprostone may have protective effects on the liver and intestinal barrier, but it did not provide quantitative data on biliary excretion of the drug or its metabolites.[13]
V. Conclusion
The preclinical pharmacokinetic profile of lubiprostone is characterized by its local action within the gastrointestinal tract, rapid and extensive metabolism primarily to the active metabolite M3, and very low systemic bioavailability of the parent compound. While the pharmacodynamic effects of lubiprostone have been demonstrated in animal models, particularly rats, there is a notable lack of publicly available, detailed quantitative pharmacokinetic data (Cmax, Tmax, AUC) for both lubiprostone and its M3 metabolite in these species. Future preclinical research would benefit from studies designed to specifically quantify the plasma concentrations of the M3 metabolite in various animal models to better correlate exposure with the observed pharmacodynamic and toxicological effects. Furthermore, comprehensive tissue distribution and biliary excretion studies would provide a more complete understanding of the disposition of lubiprostone and its metabolites.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Lubiprostone | C20H32F2O5 | CID 157920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Lubiprostone: a novel treatment for chronic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lubiprostone - Wikipedia [en.wikipedia.org]
- 5. fda.gov [fda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. downstate.edu [downstate.edu]
- 9. hkstp.org [hkstp.org]
- 10. currentseparations.com [currentseparations.com]
- 11. Development and validation of LC-MS/MS method for the estimation of β-hydroxy-β-methylbutyrate in rat plasma and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. Alleviation of cholestatic liver injury and intestinal permeability by lubiprostone treatment in bile duct ligated rats: role of intestinal FXR and tight junction proteins claudin-1, claudin-2, and occludin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Aqueous Solubility and Stability of Prostone Analogues: A Case Study of Lubiprostone as a Surrogate for Cobiprostone
Disclaimer: As of late 2025, publicly available scientific literature lacks specific quantitative data on the aqueous solubility and stability of cobiprostone. Due to this data gap, this technical guide utilizes information available for lubiprostone, a structurally and functionally related bicyclic fatty acid derivative, as a surrogate to illustrate the core physicochemical properties and analytical methodologies relevant to this class of compounds. Researchers should exercise caution and verify these properties for this compound through independent experimentation.
This document is intended for researchers, scientists, and drug development professionals, providing an in-depth overview of the aqueous solubility and stability of lubiprostone, a selective chloride channel activator.
Introduction to Prostone Analogues
This compound and the more extensively studied lubiprostone are prostone analogues. Lubiprostone is a locally acting chloride channel activator that enhances chloride-rich intestinal fluid secretion.[1] This action softens stool, increases intestinal motility, and helps alleviate symptoms of constipation.[2][3] Understanding the aqueous solubility and stability of these compounds is critical for the development of robust oral dosage forms.
Aqueous Solubility of Lubiprostone
Lubiprostone is characterized as a poorly soluble drug.[4] Qualitative descriptions from various sources confirm its low aqueous solubility, a critical factor influencing its formulation and bioavailability.
Table 1: Qualitative and Quantitative Solubility of Lubiprostone
| Solvent System | Solubility Description | Quantitative Value (if available) | Reference |
| Water | Insoluble | Not specified | --INVALID-LINK--[5] |
| Water | Practically insoluble | Not specified | --INVALID-LINK-- |
| Water | Slightly soluble | Not specified | --INVALID-LINK--[3] |
| Ethanol | Soluble | 79 mg/mL | --INVALID-LINK--[5] |
| DMSO | Soluble | 79 mg/mL | --INVALID-LINK--[5] |
Stability of Lubiprostone in Aqueous Solutions
Forced degradation studies typically involve subjecting the drug substance to acidic, basic, oxidative, thermal, and photolytic stress to identify potential degradation products and establish the specificity of the analytical method.
Table 2: Summary of Forced Degradation Conditions for Lubiprostone from Published HPLC Methods
| Stress Condition | Reagent/Condition | Duration/Temperature | Observations | Reference |
| Acid Hydrolysis | 0.1 M Hydrochloric Acid | Not specified | Degradation observed | --INVALID-LINK--[6] |
| Base Hydrolysis | 0.1 M Sodium Hydroxide | Not specified | Degradation observed | --INVALID-LINK--[6] |
| Oxidative Stress | 3% Hydrogen Peroxide | Not specified | Degradation observed | --INVALID-LINK--[6] |
| Thermal Stress | Dry Heat | Not specified | Degradation observed | --INVALID-LINK--[6] |
| Photolytic Stress | UV Light | Not specified | Degradation observed | --INVALID-LINK--[6] |
These studies indicate that lubiprostone is susceptible to degradation under acidic, basic, oxidative, and thermal conditions, necessitating careful formulation and storage considerations.
Experimental Protocols
The shake-flask method is the gold standard for determining equilibrium solubility.[7][8]
-
Preparation of Buffers: Prepare a series of aqueous buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.
-
Sample Preparation: Add an excess amount of the solid compound (e.g., lubiprostone) to a known volume of each pH buffer in a sealed flask. The amount should be sufficient to ensure a saturated solution with undissolved solids remaining.
-
Equilibration: Agitate the flasks at a constant temperature (typically 37 ± 1 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.[7][9]
-
Phase Separation: Separate the solid and liquid phases by centrifugation or filtration. Ensure the chosen method does not affect the concentration of the dissolved compound.
-
Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method, such as HPLC-UV.
-
Data Analysis: Determine the solubility at each pH. The experiment should be performed in triplicate for each condition.
The following is a representative protocol based on published methods for lubiprostone.[6][10]
-
Chromatographic System:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Symmetry C18, 250 mm x 4.6 mm, 5 µm particle size.[6]
-
Mobile Phase: A mixture of a phosphate buffer (e.g., 0.02M potassium dihydrogen phosphate, pH adjusted to 3.8) and an organic solvent like methanol or acetonitrile in an isocratic elution mode (e.g., 70:30 v/v Methanol:Buffer).[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection Wavelength: 245 nm.[6]
-
Injection Volume: 10 µL.[6]
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of lubiprostone in a suitable organic solvent (e.g., methanol).
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve a concentration within the linear range of the method.
-
For stability studies, dissolve the compound in the relevant aqueous stress solution, and at specified time points, withdraw samples, neutralize if necessary, and dilute with the mobile phase.
-
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by demonstrating that the peaks of the degradation products are well-resolved from the parent drug peak.
Visualizations
Lubiprostone activates ClC-2 chloride channels on the apical membrane of intestinal epithelial cells.[1][2] This activation leads to an efflux of chloride ions into the intestinal lumen, followed by the passive movement of sodium and water, which increases intestinal fluid and promotes motility.[2]
Caption: Signaling pathway of lubiprostone in intestinal epithelial cells.
The following diagram illustrates a typical workflow for assessing the stability of a pharmaceutical compound in an aqueous solution.
References
- 1. Lubiprostone | C20H32F2O5 | CID 157920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Lubiprostone? [synapse.patsnap.com]
- 3. chemignition.com [chemignition.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. ijirt.org [ijirt.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 10. jidps.com [jidps.com]
Methodological & Application
Cobiprostone: Application Notes and Protocols for Ussing Chamber Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing cobiprostone, the active metabolite of lubiprostone, in Ussing chamber experiments to investigate its effects on intestinal ion transport and epithelial barrier function. This compound is a potent activator of chloride channels and has significant implications for therapies targeting constipation and other gastrointestinal disorders.
Introduction
This compound, a bicyclic fatty acid derived from prostaglandin E1, primarily acts as a chloride channel activator in the apical membrane of gastrointestinal epithelial cells.[1][2] Its mechanism of action involves the activation of the type 2 chloride channel (ClC-2) and, additionally, stimulation of the prostaglandin E receptor subtype 4 (EP4).[3][4] The activation of EP4 receptors leads to a Gs-protein-coupled signaling cascade, resulting in increased intracellular cyclic AMP (cAMP) and subsequent activation of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel.[5][6] This dual mechanism enhances chloride-rich fluid secretion into the intestinal lumen, softening the stool and increasing intestinal transit.[1][3]
The Ussing chamber is an invaluable ex vivo tool for studying epithelial transport physiology. It allows for the precise measurement of ion transport across an epithelial tissue mounted between two half-chambers. Key parameters measured include the short-circuit current (Isc), which is the net ion transport, and the transepithelial electrical resistance (TER), an indicator of epithelial barrier integrity.[7][8][9]
Data Presentation
The following tables summarize the quantitative data from various studies on the effect of lubiprostone (the parent drug of this compound) on short-circuit current (Isc) and transepithelial electrical resistance (TER) in intestinal tissues from different species.
Table 1: Effect of Lubiprostone on Short-Circuit Current (Isc) in Intestinal Tissues
| Species | Intestinal Segment | Application | Concentration Range | EC50 | Max ΔIsc (µA/cm²) | Reference |
| Guinea Pig | Ileum | Mucosal | 1–3000 nM | 42.5 nM | 37.8 ± 7.9 | [10] |
| Guinea Pig | Ileum | Serosal | 1–3000 nM | 227.2 nM | 50.26 ± 4.5 | [10] |
| Guinea Pig | Colon | Mucosal | 1–3000 nM | 48.9 nM | 58.9 ± 12.3 | [10] |
| Guinea Pig | Colon | Serosal | 1–3000 nM | 31.7 nM | 26.8 ± 4.7 | [10] |
| Mouse | Jejunum & Distal Colon | Mucosal & Serosal | Not Specified | Not Specified | Stimulatory Effect Observed | [11] |
| Human | Colonic Biopsies | Bilateral | 0.01 - 1.0 µM | Not Specified | Concentration-dependent increase | [12] |
Table 2: Effect of Lubiprostone on Transepithelial Electrical Resistance (TER) in Intestinal Tissues
| Species | Intestinal Segment | Condition | Concentration | Effect on TER | Reference |
| Porcine | Ileum | Ischemia-injured | 0.01–1 µM | Concentration-dependent increase (twofold increase at 1 µM) | [5][13] |
| Mouse | Duodenum | Basal | 100 nM | No significant alteration | [14] |
| Human | Colonic Biopsies (Active Crohn's Disease) | Active Inflammation | 0.1 µM | Significant increase | [12] |
Experimental Protocols
This section provides a detailed methodology for conducting Ussing chamber experiments to evaluate the effects of this compound on intestinal tissue.
Materials
-
Ussing Chamber System: Including chambers, electrodes (Ag/AgCl), and a voltage-clamp amplifier.
-
Intestinal Tissue: Freshly isolated segments of the desired intestine (e.g., ileum, colon) from the chosen animal model (e.g., mouse, rat, guinea pig).
-
Krebs Bicarbonate Ringer (KBR) Solution (or similar physiological buffer):
-
Composition (in mM): 115 NaCl, 25 NaHCO₃, 2.4 K₂HPO₄, 1.2 CaCl₂, 1.2 MgCl₂, 0.4 KH₂PO₄.
-
10 mM glucose should be added to the serosal buffer as an energy substrate, and 10 mM mannitol to the mucosal buffer to maintain osmotic balance.[8]
-
The solution should be maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂ to maintain pH at 7.4.[1][11]
-
-
This compound Stock Solution: Prepare a high-concentration stock solution in a suitable solvent (e.g., DMSO) and make serial dilutions to achieve the desired final concentrations.
-
Other Reagents (Optional):
-
Tetrodotoxin (TTX): To block neuronal activity.
-
Indomethacin: To inhibit endogenous prostaglandin synthesis.[15]
-
Forskolin: A known activator of adenylyl cyclase, used as a positive control for CFTR-mediated chloride secretion.
-
Bumetanide: An inhibitor of the Na-K-Cl cotransporter (NKCC1), to confirm the involvement of basolateral chloride uptake.
-
CFTRinh-172: A specific inhibitor of the CFTR channel.[10]
-
EP4 receptor antagonists (e.g., GW627368X): To investigate the involvement of the EP4 receptor.[4]
-
Tissue Preparation
-
Humanely euthanize the animal according to approved institutional protocols.
-
Immediately excise the desired intestinal segment and place it in ice-cold, oxygenated KBR solution.
-
Open the intestinal segment along the mesenteric border.
-
Gently rinse the luminal contents with ice-cold KBR solution.
-
Carefully strip the external muscle layers (serosa and muscularis externa) to isolate the mucosa and submucosa.
-
Cut the prepared tissue into appropriate sizes for mounting in the Ussing chamber sliders.
Ussing Chamber Setup and Experiment
-
Chamber Assembly: Assemble the Ussing chambers, ensuring a good seal.
-
Mounting the Tissue: Mount the prepared intestinal tissue between the two half-chambers with the mucosal side facing the apical chamber and the serosal side facing the basolateral chamber. The exposed surface area is typically between 0.64 and 1.26 cm².[1]
-
Filling the Chambers: Fill both half-chambers with equal volumes of pre-warmed and gassed KBR solution.
-
Equilibration: Allow the tissue to equilibrate for a period of 20-30 minutes, during which a stable baseline Isc and TER should be established.
-
Baseline Measurement: Record the stable baseline Isc and TER values.
-
Drug Addition:
-
Add this compound to the apical (mucosal) or basolateral (serosal) chamber in a cumulative, concentration-dependent manner.
-
Allow the response to each concentration to stabilize before adding the next.
-
A typical concentration range to test is 1 nM to 3 µM.[10]
-
-
Data Recording: Continuously record the Isc and calculate the TER throughout the experiment.
-
Inhibitor Studies (Optional): To investigate the mechanism of action, pre-incubate the tissue with specific inhibitors (e.g., bumetanide, CFTRinh-172, EP4 antagonist) before adding this compound.
-
Positive Control: At the end of the experiment, the addition of forskolin can be used to confirm tissue viability and the presence of functional CFTR.
Mandatory Visualization
Signaling Pathway of this compound
Caption: this compound signaling pathway in intestinal epithelial cells.
Experimental Workflow for Ussing Chamber
Caption: Experimental workflow for a this compound Ussing chamber study.
References
- 1. Lubiprostone Reverses the Inhibitory Action of Morphine on Intestinal Secretion in Guinea Pig and Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lubiprostone: chronic constipation and irritable bowel syndrome with constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lubiprostone: a novel treatment for chronic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of prostaglandin EP receptors by lubiprostone in rat and human stomach and colon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recovery of mucosal barrier function in ischemic porcine ileum and colon is stimulated by a novel agonist of the ClC-2 chloride channel, lubiprostone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Ussing chamber system for measuring intestinal permeability in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A guide to Ussing chamber studies of mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. physiologicinstruments.com [physiologicinstruments.com]
- 10. Stimulation of mucosal secretion by lubiprostone (SPI-0211) in guinea pig small intestine and colon - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lubiprostone Decreases Mouse Colonic Inner Mucus Layer Thickness and Alters Intestinal Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The ClC-2 Chloride Channel Activator, Lubiprostone, Improves Intestinal Barrier Function in Biopsies from Crohn’s Disease but Not Ulcerative Colitis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Lubiprostone stimulates small intestinal mucin release - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Cobiprostone Stability in Cell Culture Media: A Technical Support Resource
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cobiprostone. The information is presented in a question-and-answer format to directly address common stability issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in cell culture media a concern?
This compound is a synthetic analog of prostaglandin E1 (PGE1). Like many prostaglandins, this compound can be unstable in aqueous solutions, including cell culture media. Degradation of the compound during an experiment can lead to inaccurate and irreproducible results, making it crucial to understand and mitigate stability issues.
Q2: What are the primary factors that can affect this compound's stability in cell culture media?
Several factors can influence the stability of this compound in your experiments:
-
pH: Prostaglandin E1 and its analogs are most stable in a neutral pH range (pH 6-7). Significant deviations from this range, which can occur in cell culture media, may accelerate degradation.
-
Temperature: As with most chemical reactions, higher temperatures will increase the rate of degradation. Maintaining a consistent temperature of 37°C is standard for cell culture, but this warmth can contribute to the breakdown of less stable compounds.
-
Light: Exposure to light can provide the energy to initiate degradation pathways. It is advisable to protect this compound stock solutions and media containing the compound from light.
-
Media Components: Certain components within the cell culture media, such as reactive amino acids (e.g., cysteine) or metal ions, can interact with and degrade this compound. The presence of serum may have a variable effect, sometimes stabilizing the compound through protein binding, but also potentially introducing degradative enzymes.
Q3: How should I prepare and store this compound stock solutions?
To ensure the initial integrity of your compound, proper preparation and storage are essential.
-
Solvent Selection: this compound is sparingly soluble in water. It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.
-
Storage Conditions: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Store these aliquots at -20°C or -80°C in tightly sealed, light-protecting vials.
-
Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution and dilute it into your pre-warmed cell culture medium to the final desired concentration. To avoid precipitation, add the stock solution to the medium while gently vortexing. The final concentration of the organic solvent in the culture medium should be kept to a minimum (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.
Q4: What is the expected half-life of this compound in cell culture media at 37°C?
Troubleshooting Guide
Problem: I am observing a weaker than expected biological effect of this compound in my cell-based assay.
-
Possible Cause 1: Compound Degradation. this compound may be degrading in the cell culture medium over the course of your experiment.
-
Solution: Perform a stability study to determine the half-life of this compound under your specific experimental conditions (media type, temperature, CO₂ levels). If significant degradation is observed, consider replenishing the media with freshly prepared this compound at regular intervals.
-
-
Possible Cause 2: Sub-optimal pH of the Medium. The pH of your cell culture medium may be outside the optimal range for this compound stability.
-
Solution: Monitor the pH of your culture medium throughout the experiment. Ensure your incubator's CO₂ levels are properly calibrated to maintain the target pH of the bicarbonate-buffered medium.
-
-
Possible Cause 3: Inaccurate Initial Concentration. The actual starting concentration of this compound may be lower than intended due to issues with solubilization or adsorption to plasticware.
-
Solution: Visually inspect your working solution for any precipitation. Use low-protein-binding plates and pipette tips to minimize adsorption. It is also good practice to verify the concentration of your stock solution spectrophotometrically if possible.
-
Problem: I am seeing high variability in my experimental results between replicates.
-
Possible Cause 1: Inconsistent Compound Handling. Variability in the preparation of working solutions or the timing of sample processing can lead to inconsistent results.
-
Solution: Ensure all experimental steps are performed consistently across all replicates. Prepare a master mix of the this compound-containing medium to add to all wells to ensure a uniform starting concentration.
-
-
Possible Cause 2: Differential Degradation. If there are slight variations in temperature or light exposure across your culture plate, this could lead to different rates of degradation.
-
Solution: Ensure uniform incubation conditions for all replicates. Keep culture plates protected from light as much as possible.
-
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media
This protocol outlines a general method to determine the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound powder
-
DMSO, sterile
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640)
-
Sterile, low-protein-binding microcentrifuge tubes or a multi-well plate
-
Incubator (37°C, 5% CO₂)
-
HPLC or LC-MS/MS system
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare the working solution by diluting the stock solution into pre-warmed cell culture medium to your final experimental concentration (e.g., 10 µM). Prepare a sufficient volume for all time points.
-
Aliquot the working solution into sterile, low-protein-binding tubes or wells of a multi-well plate. Prepare triplicate samples for each time point.
-
Incubate the samples at 37°C in a humidified incubator with 5% CO₂.
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), collect an aliquot from each replicate. The 0-hour time point should be collected immediately after preparation.
-
Immediately store the collected samples at -80°C until analysis.
-
Analyze the concentration of the remaining this compound in each sample using a validated HPLC or LC-MS/MS method.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour sample and determine the half-life.
Protocol 2: Analytical Method for this compound Quantification (HPLC)
The following provides a starting point for developing an HPLC method for this compound analysis. Method optimization will be required.
| Parameter | Recommended Starting Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | A: Water with 0.1% formic acid or acetic acidB: Acetonitrile with 0.1% formic acid or acetic acid |
| Gradient | Start with a gradient of 30-70% B over 15 minutes, followed by a wash and re-equilibration step. This will need optimization. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30-40°C |
| Detection | UV detection at a wavelength of approximately 200-210 nm. A diode array detector can be used to identify the optimal wavelength. |
| Injection Volume | 10-20 µL |
Sample Preparation for HPLC Analysis:
For analysis of this compound in cell culture media, a protein precipitation step is recommended to remove interfering components.
-
To 100 µL of your collected sample, add 200 µL of cold acetonitrile.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean HPLC vial for analysis.
Signaling Pathway and Workflow Diagrams
Caption: Signaling pathway of this compound and its analogs.
Caption: Experimental workflow for assessing this compound stability.
Optimizing Cobiprostone Concentration for In Vivo Studies: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Cobiprostone (also known as Lubiprostone) concentration for in vivo studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a bicyclic fatty acid derived from prostaglandin E1.[1] Its primary mechanism of action is the activation of chloride channels on the apical membrane of gastrointestinal epithelial cells, which leads to an increase in intestinal fluid secretion.[1] This increased fluid content softens the stool, increases intestinal transit, and helps alleviate constipation.[1]
While initially thought to be a specific activator of the ClC-2 chloride channel, there is now considerable evidence that this compound also activates the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) channel. This dual action is believed to be mediated through the prostanoid EP4 receptor, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent protein kinase A (PKA) activation.
Q2: What are the typical effective concentration ranges of this compound in animal models?
The effective concentration of this compound can vary depending on the animal model and the specific experimental endpoint. Animal studies have demonstrated a dose-dependent increase in intestinal fluid secretion.[1] For rats, perfusion of the proximal duodenal loop with concentrations ranging from 0.1 µM to 10 µM has been shown to increase duodenal bicarbonate secretion.[2][3] In dog models, oral administration of 24 µg and 48 µg of this compound has been used to study its effects on gastrointestinal transit.[4]
Q3: What is a suitable vehicle for administering this compound in in vivo studies?
A common vehicle used for the administration of this compound in animal studies is medium-chain triglycerides (MCT).[2] It is crucial to establish a vehicle control group in your experiments to accurately assess the effects of this compound.
Q4: What are the potential side effects of this compound in animal models?
The most commonly observed side effect in animal studies is diarrhea, which is a direct consequence of the drug's mechanism of action leading to increased intestinal fluid.[4] In a study with dogs, no other adverse effects besides diarrhea were noted at doses of 24 µg and 48 µg.[5] However, at doses 6-10 times the recommended human dose, an increased rate of fetal loss was observed in guinea pigs, which was thought to be secondary to maternal weight loss.[1]
Troubleshooting Guide
Issue 1: Inconsistent or lack of efficacy at a given concentration.
-
Possible Cause: Inadequate dosing, improper administration, or animal model variability.
-
Troubleshooting Steps:
-
Verify Dose Calculation and Preparation: Double-check all calculations for dose preparation. Ensure the stock solution and final dilutions are prepared accurately.
-
Optimize Administration Technique: For oral gavage, ensure the proper technique is used to avoid accidental administration into the lungs. Confirm the volume administered is appropriate for the animal's weight.
-
Evaluate Animal Model: The gastrointestinal physiology can vary between species and even strains. Consider if the chosen animal model is the most appropriate for your research question. Review the literature for studies using this compound in your specific model.
-
Consider Dose-Response Study: If you are still observing inconsistent results, it is highly recommended to perform a dose-response study to determine the optimal concentration for your specific experimental conditions and animal model.
-
-
Issue 2: Animals exhibit signs of distress or severe diarrhea.
-
Possible Cause: The administered dose is too high for the specific animal model or individual animal sensitivity.
-
Troubleshooting Steps:
-
Reduce the Dose: Immediately lower the concentration of this compound in subsequent experiments.
-
Monitor Animals Closely: Observe the animals for signs of dehydration or distress. Provide supportive care as needed, in consultation with veterinary staff.
-
Staggered Dosing: Consider a dose-escalation study design, starting with a very low dose and gradually increasing it to identify the maximum tolerated dose in your model.
-
-
Issue 3: Difficulty in dissolving this compound in the vehicle.
-
Possible Cause: this compound may have limited solubility in certain vehicles.
-
Troubleshooting Steps:
-
Use Recommended Vehicle: Medium-chain triglycerides are a commonly used and effective vehicle.[2]
-
Gentle Warming and Vortexing: Gentle warming of the vehicle and thorough vortexing can aid in the dissolution of this compound. Avoid excessive heat, which could degrade the compound.
-
Prepare Fresh Solutions: It is advisable to prepare fresh solutions of this compound for each experiment to ensure its stability and solubility.
-
-
Quantitative Data from In Vivo Studies
| Animal Model | Concentration/Dose | Route of Administration | Key Findings | Reference(s) |
| Rat | 0.1 - 10 µM | Duodenal Perfusion | Dose-dependent increase in duodenal bicarbonate secretion. | [2][3] |
| Dog | 24 µg and 48 µg | Oral | 48 µg dose accelerated gastric emptying and small bowel transit. | [4][5] |
| Guinea Pig | Not specified | Not specified | Increased rate of fetal loss at 6-10 times the recommended human dose. | [1] |
| Mouse | Not specified | Not specified | This compound appears to improve opioid-induced constipation. | [1] |
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound in Mice
-
Preparation of Dosing Solution:
-
Prepare a stock solution of this compound in medium-chain triglycerides (MCT). The concentration of the stock solution will depend on the target doses and the volume to be administered.
-
For example, to prepare a 1 mg/mL stock solution, dissolve 10 mg of this compound in 10 mL of MCT.
-
From the stock solution, prepare the desired final concentrations by diluting with MCT. For instance, to achieve a dose of 10 mg/kg in a 25g mouse, you would administer 0.25 mL of a 1 mg/mL solution.
-
-
Animal Handling and Restraint:
-
Gently restrain the mouse, ensuring a firm but not restrictive grip to prevent injury.
-
-
Gavage Procedure:
-
Use a proper-sized, blunt-tipped gavage needle.
-
Gently insert the needle into the esophagus and advance it into the stomach.
-
Slowly administer the prepared this compound solution.
-
Carefully withdraw the needle.
-
-
Post-Administration Monitoring:
-
Observe the animal for any immediate adverse reactions.
-
Return the animal to its cage and monitor for the desired experimental outcomes and any potential side effects.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound signaling pathway in intestinal epithelial cells.
Caption: General experimental workflow for in vivo this compound studies.
References
- 1. Lubiprostone: a novel treatment for chronic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lubiprostone Stimulates Duodenal Bicarbonate Secretion in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lubiprostone stimulates duodenal bicarbonate secretion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prokinetic effects of large-dose lubiprostone on gastrointestinal transit in dogs and its mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Cobiprostone-Induced Nausea in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing cobiprostone-induced nausea in animal models. The information is presented in a clear question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a bicyclic fatty acid derivative of prostaglandin E1. Its primary mechanism of action is the activation of chloride channel protein 2 (ClC-2) on the apical membrane of gastrointestinal epithelial cells. This activation leads to a chloride-rich fluid secretion into the intestinal lumen, which softens the stool and increases intestinal transit.[1][2][3]
Q2: What is the evidence for alternative mechanisms of action for prostones like this compound?
A2: In addition to ClC-2 activation, evidence suggests that prostones like lubiprostone (a close analog of this compound) also interact with prostanoid receptors, specifically EP1 and EP4 receptors.[2][4] Activation of these receptors can influence gastrointestinal motility, including smooth muscle contractions, which may contribute to both the therapeutic effects and side effects of the drug.[2][4]
Q3: What is the most common side effect of this compound and its analogs in both humans and animal models?
A3: Nausea is the most frequently reported adverse event associated with this compound and its analog, lubiprostone, in human clinical trials.[3][5][6][7] In animal models that do not vomit, such as rats and mice, nausea-like behavior is assessed through surrogate markers like pica (the consumption of non-nutritive substances).[8][9][10]
Q4: Why is nausea a common side effect of this compound administration?
A4: The exact mechanism is not fully understood, but it is thought to be multifactorial.[6] Theories include delayed gastric emptying, distension of the small intestine due to increased fluid secretion, and direct effects on gastrointestinal smooth muscle contractility through EP receptor activation.[4][11]
Troubleshooting Guide
Issue 1: High Incidence of Nausea-Like Behavior (Pica) Observed in Rodent Models
Question: We are observing a significant increase in kaolin consumption (pica) in our rats/mice following this compound administration, suggesting a high level of nausea. How can we mitigate this?
Answer:
Several strategies can be employed to reduce the incidence and severity of this compound-induced nausea-like behavior in rodents:
-
Administer with Food: In human clinical trials with lubiprostone, co-administration with food has been shown to reduce the incidence of nausea.[1][12] While not extensively documented in preclinical pica studies, providing a small meal or standard chow alongside or shortly before oral this compound administration is a recommended first step.
-
Dose Adjustment: Nausea is a dose-dependent side effect.[6][7] If the experimental design allows, consider reducing the dose of this compound. A pilot dose-response study can help identify the lowest effective dose with an acceptable level of nausea-like behavior.
-
Prophylactic Anti-Emetic Treatment: Co-administration with an anti-emetic drug can be an effective strategy. The choice of anti-emetic should be guided by the potential mechanism of nausea.
-
5-HT3 Receptor Antagonists (e.g., Ondansetron): These are effective in blocking visceral afferent signals from the gut to the brain's vomiting centers and have been shown to inhibit pica induced by various emetogenic stimuli in rats.[9]
-
Dopamine D2 Receptor Antagonists/Prokinetics (e.g., Metoclopramide, Domperidone): These agents can help by accelerating gastric emptying.[13][14] Metoclopramide has been shown to reduce gastroesophageal reflux in dogs and is used as an anti-emetic in various animal species.[15] Domperidone has also been used to alleviate lubiprostone-induced gastrointestinal symptoms in humans.
-
-
EP Receptor Antagonism: Given the involvement of EP receptors in the gastrointestinal effects of prostones, co-administration with a selective EP1 or EP4 receptor antagonist could potentially mitigate nausea while preserving the desired effects on intestinal secretion, although this is a more experimental approach.
Issue 2: Difficulty in Quantifying and Interpreting Nausea-Like Behavior
Question: How can we reliably assess and quantify nausea in our rodent models?
Answer:
Since rodents do not vomit, assessing nausea relies on indirect behavioral measures. The kaolin consumption assay (pica) is the most widely accepted method.[8][9][10][16]
-
Kaolin Consumption (Pica) Assay: This involves providing animals with a pre-weighed amount of kaolin (a non-nutritive clay) in addition to their regular food and water. An increase in kaolin consumption is indicative of gastrointestinal malaise and is considered analogous to emesis.[9] A detailed protocol is provided in the "Experimental Protocols" section below.
-
Facial Expression Analysis: Changes in facial expressions, such as a decreased eye-opening index, have been identified as a potential indicator of a nausea-like response in rats. This method offers a non-invasive way to assess discomfort.
-
Conditioned Taste Aversion (CTA): This is another behavioral paradigm where an animal learns to associate a novel taste with a negative internal state, such as nausea. A subsequent avoidance of that taste indicates a negative experience.
It is recommended to use a combination of these methods for a more comprehensive assessment of nausea-like behaviors.
Quantitative Data
The following tables summarize quantitative data on lubiprostone (a close analog of this compound) from human clinical trials and animal studies. Note: Specific dose-response data for this compound-induced pica in animal models is limited in the published literature. The data for lubiprostone in humans is provided as a reference for the dose-dependent nature of nausea.
Table 1: Incidence of Nausea with Lubiprostone in Human Clinical Trials [5]
| Indication | Dose | Lubiprostone Incidence of Nausea (%) | Placebo Incidence of Nausea (%) |
| Chronic Idiopathic Constipation (CIC) | 24 mcg Twice Daily | 29.3 | 6.3 |
| Opioid-Induced Constipation (OIC) | 24 mcg Twice Daily | 13.4 | 6.4 |
| Irritable Bowel Syndrome with Constipation (IBS-C) | 8 mcg Twice Daily | 10.9 | 6.4 |
Table 2: Effect of Lubiprostone on Gastrointestinal Transit in Dogs [17]
| Treatment | Dose | Gastric Emptying (% at 120 min) | Small Bowel Transit Time (min) |
| Control (Placebo) | - | 53% | 137.8 ± 19.3 |
| Lubiprostone | 24 µg | Not significantly different | 71.0 ± 28.9 |
| Lubiprostone | 48 µg | 72% | 82.5 ± 31.3 |
Experimental Protocols
1. Kaolin Consumption (Pica) Assay for Assessing Nausea in Rats
This protocol is adapted from established methods for inducing and measuring pica in rats.[9][16]
Materials:
-
Individually housed rat cages with wire mesh floors to allow for spillage collection.
-
Standard powdered rat chow.
-
Kaolin pellets (hydrated aluminum silicate).
-
Water bottles.
-
Accurate weighing scale (to 0.1 g).
Procedure:
-
Acclimation (3-5 days):
-
House rats individually.
-
Provide ad libitum access to powdered chow, water, and a pre-weighed amount of kaolin in a separate food hopper.
-
Measure and record the consumption of chow, water, and kaolin every 24 hours to establish a baseline. Also, weigh any spillage.
-
-
Treatment and Measurement (Experimental Day):
-
On the day of the experiment, weigh the chow, water, and kaolin hoppers.
-
Administer this compound or vehicle control via the desired route (e.g., oral gavage).
-
Return the animals to their cages with access to chow, water, and kaolin.
-
At 24 and 48 hours post-administration, measure the amount of kaolin, chow, and water consumed, accounting for any spillage.
-
-
Data Analysis:
-
Calculate the net kaolin consumption for each rat by subtracting the final weight of the kaolin hopper (plus spillage) from the initial weight.
-
Compare the kaolin consumption between the this compound-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
A statistically significant increase in kaolin consumption in the this compound-treated groups compared to the control group is indicative of pica and, by extension, a nausea-like state.
-
2. Prophylactic Anti-Emetic Treatment Protocol
Procedure:
-
Follow the acclimation procedure as described in the Kaolin Consumption Assay protocol.
-
On the experimental day, pre-treat the animals with the chosen anti-emetic (e.g., ondansetron or metoclopramide) at an appropriate dose and time before the administration of this compound. The pre-treatment time will depend on the pharmacokinetic profile of the anti-emetic.
-
Administer this compound or vehicle control.
-
Measure kaolin, chow, and water consumption at 24 and 48 hours post-cobiprostone administration.
-
Compare the kaolin consumption in the group receiving this compound plus the anti-emetic to the group receiving this compound alone to determine the efficacy of the anti-emetic in reducing pica.
Visualizations
Caption: Signaling pathway of this compound in intestinal epithelial cells.
Caption: Troubleshooting workflow for this compound-induced nausea.
Caption: Experimental workflow for assessing nausea using the pica model.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Role of Lubiprostone on Gastrointestinal Motility [jnmjournal.org]
- 3. Lubiprostone (Amitiza) for Chronic Idiopathic Constipation | AAFP [aafp.org]
- 4. jnmjournal.org [jnmjournal.org]
- 5. Analysis of Nausea in Clinical Studies of Lubiprostone for the Treatment of Constipation Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lubiprostone in constipation: clinical evidence and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pica in Rats as a Preclinical Model of Emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pica in rats is analogous to emesis: an animal model in emesis research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pica caused by emetic drugs in laboratory rats with kaolin, gypsum, and lime as test substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lubiprostone Increases Small Intestinal Smooth Muscle Contractions Through a Prostaglandin E Receptor 1 (EP1)-mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Gastrointestinal Prokinetic Drugs Used in Monogastric Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 14. cdn.ymaws.com [cdn.ymaws.com]
- 15. Influence of metoclopramide on gastroesophageal reflux in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pica as an adaptive response: Kaolin consumption helps rats recover from chemotherapy-induced illness - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Prokinetic effects of large-dose lubiprostone on gastrointestinal transit in dogs and its mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of Lubiprostone Formulations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the experimental development of enhanced bioavailability formulations for Lubiprostone.
Introduction to Lubiprostone Bioavailability
Lubiprostone is a locally acting chloride channel activator used to treat chronic idiopathic constipation.[1] It exhibits very low systemic bioavailability as it is rapidly metabolized within the gastrointestinal tract.[1][2] Due to its low systemic exposure, pharmacokinetic parameters are often determined by measuring its principal active metabolite, M3.[3][4] Improving the bioavailability of Lubiprostone through advanced formulation strategies, such as lipid-based and nanoparticle systems, is an active area of research to potentially enhance its therapeutic effect and reduce variability.
I. Troubleshooting Guides
This section addresses specific issues that may arise during the formulation and testing of Lubiprostone.
Formulation Development: Self-Emulsifying Drug Delivery Systems (SEDDS)
| Problem | Potential Cause | Troubleshooting Steps |
| Poor self-emulsification or phase separation upon dilution | - Inappropriate oil/surfactant/cosurfactant ratio.- Low hydrophilic-lipophilic balance (HLB) of the surfactant system.- Insufficient mixing energy. | - Systematically vary the ratios of oil, surfactant, and cosurfactant to construct a pseudo-ternary phase diagram to identify the optimal self-emulsifying region.- Select surfactants with a higher HLB value (typically >12) to facilitate the formation of a fine oil-in-water emulsion.- Ensure thorough vortexing or sonication during formulation preparation. |
| Drug precipitation upon storage or dilution | - Drug concentration exceeds the saturation solubility in the SEDDS formulation.- The formulation's ability to maintain drug solubilization upon dilution is poor. | - Determine the saturation solubility of Lubiprostone in individual excipients and their mixtures.- Formulate at a concentration below 80% of the saturation solubility to prevent crystallization.- Perform in vitro lipolysis studies to assess the formulation's ability to keep the drug in a solubilized state during digestion. |
| Incompatibility with capsule shells (e.g., leakage, brittleness) | - Certain excipients, particularly hydrophilic surfactants or cosolvents, can interact with gelatin capsules. | - If using gelatin capsules, screen for excipient compatibility by storing the filled capsules under controlled temperature and humidity and observing for any physical changes.- Consider using hydroxypropyl methylcellulose (HPMC) capsules as an alternative to gelatin capsules. |
In Vitro Dissolution Testing
| Problem | Potential Cause | Troubleshooting Steps |
| High variability in dissolution profiles | - Incomplete or inconsistent emulsification of the SEDDS formulation.- Coning effect (mounding of the formulation at the bottom of the vessel).- Bubbles adhering to the dosage form or apparatus. | - Ensure the dissolution medium and apparatus are at the correct temperature (37 ± 0.5°C).- Use a paddle speed (e.g., 75 rpm) sufficient to provide gentle agitation for emulsification without causing excessive turbulence.[5]- Thoroughly degas the dissolution medium to prevent bubble formation.[6] |
| Low drug release or incomplete dissolution | - Drug precipitation in the dissolution medium.- Adsorption of the drug or formulation to the dissolution vessel or filter. | - Incorporate a surfactant (e.g., 1% polyoxyl 40 hydrogenated castor oil) in the dissolution medium to maintain sink conditions.[7]- Evaluate different filter types for drug adsorption and select a filter with low binding affinity.- Verify the chemical stability of Lubiprostone in the chosen dissolution medium.[6] |
| OOS (Out of Specification) results during method transfer | - Differences in dissolution apparatus (e.g., vessel shape, paddle design).- Variations in laboratory environment or analyst technique. | - Ensure that the dissolution apparatus at both sites are dimensionally identical and properly calibrated.- Provide detailed training to the analysts at the receiving site.- Investigate the impact of minor variations in parameters like buffer preparation and degassing procedures.[8] |
Caco-2 Permeability Assays
| Problem | Potential Cause | Troubleshooting Steps |
| Low compound recovery or poor mass balance | - Adsorption of the lipophilic drug to the plasticware (e.g., transwell plates, pipette tips).- Instability of the compound in the assay buffer. | - Use low-binding plates and pipette tips.- Incorporate a protein like bovine serum albumin (BSA) in the basolateral receiver compartment to reduce non-specific binding.[9]- Assess the stability of Lubiprostone in the assay buffer over the duration of the experiment. |
| Compromised Caco-2 cell monolayer integrity (low TEER values) | - Cytotoxicity of the formulation excipients (especially high concentrations of surfactants). | - Screen individual excipients and the final formulation for cytotoxicity using assays like MTT or LDH release.- If excipients are cytotoxic, they may need to be used at lower, non-toxic concentrations.[10]- Consider adding mucin to the apical side to provide a protective layer for the cells.[10] |
| High efflux ratio suggesting active transport | - Lubiprostone or its formulation components may be substrates for efflux transporters like P-glycoprotein (P-gp) expressed on Caco-2 cells. | - Conduct the permeability assay in the presence of known efflux transporter inhibitors (e.g., verapamil for P-gp) to confirm if the compound is an efflux substrate.[3] |
II. Frequently Asked Questions (FAQs)
Formulation Strategies
-
Q1: Why is the bioavailability of Lubiprostone so low?
-
Q2: What are the most promising formulation strategies to improve Lubiprostone's bioavailability?
-
A2: Lipid-based drug delivery systems, such as Self-Emulsifying Drug Delivery Systems (SEDDS), and nanoparticle-based approaches like Solid Lipid Nanoparticles (SLNs) and nanosuspensions are promising strategies. These formulations can enhance the solubility and dissolution of lipophilic drugs like Lubiprostone and may protect the drug from rapid metabolism in the gastrointestinal tract.[11][12]
-
-
Q3: How do I select the right excipients for a Lubiprostone SEDDS formulation?
-
A3: The selection should be based on the solubility of Lubiprostone in various oils, surfactants, and cosurfactants. Constructing pseudo-ternary phase diagrams is crucial to identify excipient combinations that form a stable and fine emulsion upon dilution. The safety and regulatory status of the excipients are also important considerations.[13]
-
Experimental Protocols & Data Interpretation
-
Q4: What are the key parameters to evaluate for a Lubiprostone nano-formulation?
-
A4: Key parameters include particle size, polydispersity index (PDI), zeta potential, drug loading, encapsulation efficiency, in vitro drug release profile, and stability under different storage conditions.
-
-
Q5: Since Lubiprostone is rapidly metabolized, what should be measured in in-vivo pharmacokinetic studies?
-
Q6: What animal models are suitable for in-vivo pharmacokinetic studies of Lubiprostone formulations?
-
A6: Rodent models, such as rats, are commonly used in early preclinical pharmacokinetic studies to assess the absorption and disposition of new formulations.[8] Beagle dogs are also a relevant model due to similarities in their gastrointestinal physiology to humans.
-
Troubleshooting
-
Q7: My in-vitro and in-vivo results for a new Lubiprostone formulation do not correlate. What could be the reason?
-
A7: A lack of in-vitro-in-vivo correlation (IVIVC) can arise from several factors. The in-vitro dissolution method may not be biorelevant, failing to simulate the complex environment of the gastrointestinal tract, including the effects of digestion. Additionally, unexpected interactions with physiological components or differential drug metabolism between in-vitro and in-vivo conditions can contribute to this discrepancy.
-
-
Q8: I am observing inconsistent results in my Caco-2 permeability studies. What should I check?
-
A8: Inconsistent Caco-2 results can be due to variability in cell monolayer integrity (check TEER values), passage number of the cells, and inconsistencies in the preparation of dosing solutions. For lipid-based formulations, ensuring the formulation is homogeneously dispersed in the apical buffer is critical.
-
III. Data Presentation
The following tables summarize pharmacokinetic parameters of Lubiprostone's active metabolite (M3) from human studies. Direct comparative in-vivo data for SEDDS, SLN, or nanosuspension formulations of Lubiprostone were not available in the public literature at the time of this compilation. The data presented here are from studies on different formulations of Lubiprostone to provide a baseline for comparison.
Table 1: Pharmacokinetic Parameters of Lubiprostone Metabolite (M3) in Healthy Chinese Subjects (Single 24 µg Dose, Fasting) [4]
| Parameter | Value |
| Cmax (pg/mL) | 49.2 |
| AUC0-t (h·pg/mL) | 74.0 |
| t½ (hours) | 1.1 |
Table 2: Comparative Pharmacokinetic Parameters of Lubiprostone Metabolite (M3) for Capsule vs. Sprinkle Formulation (Single 48 µg Dose, Fasting) [14]
| Formulation | Geometric Mean Ratio (Sprinkle/Capsule) | 90% Confidence Interval |
| AUC0-t | 1.441 | 1.166, 1.782 |
| Cmax | 1.343 | 1.127, 1.601 |
Note: The sprinkle formulation resulted in approximately 44% higher overall exposure to the M3 metabolite compared to the capsule formulation under fasted conditions.[14]
IV. Experimental Protocols
In Vitro Dissolution Testing for Lubiprostone Capsules
This protocol is based on the FDA guidance for dissolution testing of Lubiprostone.[7]
-
Apparatus: USP Apparatus 2 (Paddle).
-
Rotation Speed: 75 rpm.
-
Dissolution Medium: 900 mL of a buffered solution (e.g., pH 6.8 phosphate buffer) containing 1% polyoxyl 40 hydrogenated castor oil to ensure sink conditions.
-
Temperature: 37 ± 0.5°C.
-
Procedure: a. Pre-heat the dissolution medium to 37°C and degas it. b. Place one Lubiprostone capsule in each vessel. c. Start the paddle rotation. d. Withdraw samples at predetermined time points (e.g., 10, 20, 30, 45, and 60 minutes). e. Filter the samples immediately using a validated filter. f. Analyze the samples for Lubiprostone concentration using a validated analytical method (e.g., HPLC).
Caco-2 Permeability Assay for Lubiprostone Formulations
This is a general protocol for assessing the permeability of lipophilic compounds like Lubiprostone.
-
Cell Culture: a. Seed Caco-2 cells onto permeable transwell inserts (e.g., 12-well or 24-well plates) at an appropriate density. b. Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions. c. Change the culture medium every 2-3 days.
-
Monolayer Integrity Assessment: a. Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers before the experiment. TEER values should be above a predetermined threshold (e.g., >300 Ω·cm²) to ensure monolayer integrity.
-
Transport Experiment (Apical to Basolateral - A to B): a. Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS) at pH 7.4. b. Add fresh transport buffer to the basolateral (receiver) compartment. To minimize non-specific binding, 1% BSA can be added to the receiver buffer. c. Prepare the dosing solution of the Lubiprostone formulation in the transport buffer for the apical (donor) compartment. d. Add the dosing solution to the apical compartment and incubate at 37°C with gentle shaking. e. At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with fresh buffer. f. At the end of the experiment, collect samples from the apical compartment.
-
Sample Analysis: a. Analyze the concentration of Lubiprostone (or its metabolite) in the collected samples using a sensitive analytical method like LC-MS/MS.
-
Calculation of Apparent Permeability (Papp): a. Calculate the Papp value using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
- dQ/dt is the steady-state flux (rate of drug appearance in the receiver compartment).
- A is the surface area of the insert.
- C₀ is the initial concentration in the donor compartment.
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a basic design for a preclinical pharmacokinetic study.
-
Animal Model: Male Sprague-Dawley or Wistar rats (e.g., 250-300 g).
-
Formulations:
-
Test Formulation (e.g., Lubiprostone SEDDS).
-
Control Formulation (e.g., Lubiprostone suspension in a suitable vehicle).
-
-
Study Design: a. Fast the animals overnight before dosing. b. Administer the formulations orally via gavage at a predetermined dose. c. Collect blood samples (e.g., via tail vein or jugular vein cannula) at various time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose). d. Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: a. Develop and validate a sensitive LC-MS/MS method for the quantification of Lubiprostone's M3 metabolite in rat plasma.
-
Pharmacokinetic Analysis: a. Use non-compartmental analysis to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC₀-t, AUC₀-inf, and t½. b. Calculate the relative bioavailability of the test formulation compared to the control formulation.
V. Visualizations
Signaling Pathway of Lubiprostone
Caption: Mechanism of action of Lubiprostone in the gastrointestinal tract.
Experimental Workflow for SEDDS Development and Evaluation
Caption: Workflow for the development and evaluation of Lubiprostone SEDDS.
Logical Relationship for Troubleshooting Low Bioavailability
Caption: Decision tree for troubleshooting low bioavailability of Lubiprostone formulations.
References
- 1. Lubiprostone: a novel treatment for chronic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lubiprostone: pharmacokinetic, pharmacodynamic, safety and regulatory aspects in the treatment of constipation-predominant irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. Pharmacokinetics and Bioequivalence of the Lubiprostone Capsule in Healthy Chinese Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. researchgate.net [researchgate.net]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. nscpolteksby.ac.id [nscpolteksby.ac.id]
- 9. Use of simulated intestinal fluid for Caco-2 permeability assay of lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Caco-2 Cell Conditions Enabling Studies of Drug Absorption from Digestible Lipid-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Absorption, disposition and pharmacokinetics of solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijpbs.com [ijpbs.com]
- 13. Self-emulsifying Drug Delivery System Improve Oral Bioavailability: Role of Excipients and Physico-chemical Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Capsule and Sprinkle Formulations of Lubiprostone Are Not Biologically Similar in Patients with Functional Constipation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Preclinical Head-to-Head: Linaclotide vs. Cobiprostone (substituted with Lubiprostone) in Gastrointestinal Models
For researchers and drug development professionals, understanding the nuanced differences between therapeutic agents in preclinical models is paramount for informed decision-making. This guide provides a comprehensive comparison of two key players in the treatment of constipation-predominant gastrointestinal disorders: the guanylate cyclase-C (GC-C) agonist linaclotide and the chloride channel activator cobiprostone, for which the closely related and extensively studied lubiprostone will be used as a proxy due to the limited availability of preclinical data on this compound.
This comparison delves into their distinct mechanisms of action, supported by quantitative data from various in vitro and in vivo models, and outlines the experimental protocols employed in these foundational studies.
At a Glance: Key Preclinical Distinctions
| Feature | Linaclotide | Lubiprostone |
| Primary Target | Guanylate Cyclase-C (GC-C) Receptor | Type-2 Chloride Channel (ClC-2) |
| Second Messenger | Cyclic Guanosine Monophosphate (cGMP) | Primarily cAMP independent, may involve EP4 receptor signaling |
| Primary Effect | Increased intestinal fluid secretion and accelerated transit.[1][2] | Increased intestinal fluid secretion.[3] |
| Visceral Pain Reduction | Yes, mediated by extracellular cGMP.[4] | Evidence is less direct, may be secondary to improved bowel function.[5] |
Mechanism of Action: Two Distinct Pathways to a Similar Outcome
Linaclotide and lubiprostone, while both ultimately leading to increased fluid in the intestinal lumen to facilitate transit, achieve this through fundamentally different signaling pathways.
Linaclotide's therapeutic action is initiated by its binding to and activation of the guanylate cyclase-C (GC-C) receptor on the apical surface of intestinal epithelial cells.[6] This activation triggers the intracellular conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[6] The subsequent rise in intracellular cGMP has a dual effect. Firstly, it activates the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel, leading to the secretion of chloride and bicarbonate ions into the intestinal lumen. This is followed by the passive movement of sodium and water, increasing luminal fluid and accelerating transit.[1] Secondly, extracellular cGMP has been shown to inhibit colonic nociceptors, providing an analgesic effect on visceral pain.[4]
Lubiprostone , a prostaglandin E1 derivative, acts as a selective activator of the type-2 chloride channel (ClC-2) located on the apical membrane of gastrointestinal epithelial cells.[7] Activation of ClC-2 channels leads to a direct efflux of chloride ions into the intestinal lumen. This, in turn, creates an electrochemical gradient that drives the paracellular movement of sodium and water, thereby softening the stool and increasing intestinal motility.[3] While its primary mechanism is considered to be direct ClC-2 activation, some studies suggest a component of its action may be mediated through the prostaglandin EP4 receptor, leading to CFTR activation.
Signaling Pathway Diagrams
Quantitative Preclinical Data
The following tables summarize key quantitative data from preclinical studies, offering a direct comparison of the potency and efficacy of linaclotide and lubiprostone in various assays.
Table 1: In Vitro Potency
| Parameter | Linaclotide | Lubiprostone | Animal/Cell Model |
| Receptor Binding Affinity (Ki) | 1.23-1.64 nM[8] | Not applicable (direct channel activator) | T84 human colon carcinoma cells |
| Second Messenger Accumulation (EC50) | 99 nM (cGMP)[8] | Not directly applicable | T84 cells |
| Chloride Secretion (EC50 for Isc) | Not consistently reported | 31.7 nM (colon), 42.5 nM (small intestine)[9] | Guinea pig |
Table 2: In Vivo Efficacy in Animal Models
| Parameter | Linaclotide | Lubiprostone | Animal Model |
| Intestinal Fluid Secretion | Significant increase at ≥5 µg/kg[8] | Dose-dependent increase | Rat |
| Gastrointestinal Transit | Significant increase at ≥5 µg/kg[8] | Accelerated small bowel and colonic transit[10] | Rat, Healthy Volunteers |
| Visceral Pain Reduction | Significant reduction in visceromotor response to colorectal distension[11] | Significantly decreased chronic stress-induced visceral hyperalgesia[5] | Mouse, Rat |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of preclinical findings. Below are summaries of key experimental protocols used to evaluate linaclotide and lubiprostone.
1. Ussing Chamber Assay for Intestinal Ion Transport
-
Objective: To measure electrogenic ion transport (primarily chloride secretion) across an isolated segment of intestinal mucosa.
-
Methodology:
-
Animals (e.g., guinea pigs, mice) are euthanized, and segments of the small intestine or colon are excised.
-
The mucosal layer is separated and mounted in an Ussing chamber, which separates the tissue into mucosal and serosal sides, each bathed in a physiological buffer solution.
-
The potential difference across the tissue is clamped to 0 mV, and the short-circuit current (Isc) is measured. An increase in Isc reflects net ion movement, which in this context is indicative of chloride secretion.
-
The test compound (linaclotide or lubiprostone) is added to the mucosal or serosal bath at varying concentrations to determine a dose-response relationship.
-
Channel blockers and inhibitors can be used to dissect the specific ion channels and pathways involved.
-
2. In Vivo Intestinal Loop Secretion Model
-
Objective: To measure net fluid accumulation in a ligated segment of the small intestine in a living animal.
-
Methodology:
-
Anesthetized rats or mice undergo a laparotomy to expose the small intestine.
-
A segment of the jejunum or ileum is ligated at both ends to create a closed loop.
-
The test compound is injected directly into the lumen of the ligated loop.
-
The abdominal cavity is closed, and the animal is allowed to recover for a set period (e.g., 2-4 hours).
-
The animal is then euthanized, and the ligated loop is excised.
-
The length and weight of the loop are measured. The ratio of weight to length is calculated as an index of fluid accumulation.
-
3. Gastrointestinal Transit (Charcoal Meal) Assay
-
Objective: To assess the rate of transit of a non-absorbable marker through the gastrointestinal tract.
-
Methodology:
-
Animals (typically mice or rats) are fasted overnight.
-
The test compound is administered orally at various doses.
-
After a specific time, a charcoal meal (activated charcoal suspended in a vehicle like gum acacia) is administered orally.
-
After another set time, the animals are euthanized, and the entire gastrointestinal tract is carefully excised.
-
The total length of the small intestine and the distance traveled by the charcoal front are measured.
-
Gastrointestinal transit is expressed as the percentage of the total length of the small intestine that the charcoal has traversed.
-
4. Visceromotor Response (VMR) to Colorectal Distension (CRD)
-
Objective: To quantify visceral pain by measuring the abdominal muscle contraction in response to a painful stimulus in the colon.
-
Methodology:
-
A small balloon catheter is inserted into the descending colon of a conscious or lightly sedated rodent.
-
The animal is placed in a small enclosure, and electrodes are placed on the abdominal musculature to record electromyographic (EMG) activity.
-
The balloon is distended to various pressures (e.g., 20, 40, 60, 80 mmHg) for a set duration, and the corresponding EMG activity is recorded.
-
The test compound is administered, and the CRD procedure is repeated to assess the drug's effect on the visceromotor response. A reduction in EMG activity at a given distension pressure indicates an analgesic effect.
-
Experimental Workflow Diagram
Conclusion
In preclinical models, both linaclotide and lubiprostone have demonstrated efficacy in stimulating intestinal fluid secretion and accelerating gastrointestinal transit, key mechanisms for alleviating symptoms of constipation. Linaclotide, acting via the GC-C/cGMP pathway, also exhibits a distinct mechanism for reducing visceral pain. Lubiprostone, on the other hand, directly activates ClC-2 channels to induce its pro-secretory effects. The choice between these mechanisms for further drug development may depend on the specific patient population and the desired therapeutic profile, particularly concerning the need for analgesia in addition to laxation. The experimental models and protocols outlined here form the foundation for the clinical investigation of these and future therapies for functional gastrointestinal disorders.
References
- 1. Linaclotide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lubiprostone: a novel treatment for chronic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Linaclotide inhibits colonic nociceptors and relieves abdominal pain via guanylate cyclase-C and extracellular cyclic guanosine 3',5'-monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chronic stress and intestinal permeability: Lubiprostone regulates glucocorticoid receptor-mediated changes in colon epithelial tight junction proteins, barrier function, and visceral pain in the rodent and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Guanylate cyclase-C/cGMP: an emerging pathway in the regulation of visceral pain [frontiersin.org]
- 7. Lubiprostone: a chloride channel activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Linaclotide, through activation of guanylate cyclase C, acts locally in the gastrointestinal tract to elicit enhanced intestinal secretion and transit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stimulation of mucosal secretion by lubiprostone (SPI-0211) in guinea pig small intestine and colon - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of a selective chloride channel activator, lubiprostone, on gastrointestinal transit, gastric sensory, and motor functions in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Comparative Analysis of Plecanatide and Lubiprostone for the Treatment of Chronic Constipation Syndromes
A comprehensive guide for researchers and drug development professionals on the contrasting mechanisms, clinical efficacy, and safety profiles of Plecanatide and Lubiprostone in the management of Chronic Idiopathic Constipation (CIC) and Irritable Bowel Syndrome with Constipation (IBS-C).
This guide provides a detailed comparative analysis of two prominent prescription therapies for chronic constipation syndromes: Plecanatide (Trulance®) and Lubiprostone (Amitiza®). While both drugs aim to alleviate symptoms of CIC and IBS-C, they do so through distinct pharmacological pathways, resulting in different efficacy and safety profiles. This document synthesizes data from key clinical trials to offer a quantitative comparison and outlines the experimental protocols employed in these studies.
Mechanism of Action: A Tale of Two Pathways
Plecanatide and Lubiprostone leverage different cellular mechanisms to increase intestinal fluid secretion and improve bowel function.
Plecanatide , a structural analog of human uroguanylin, acts as a guanylate cyclase-C (GC-C) agonist.[1][2] By binding to and activating GC-C receptors on the luminal surface of intestinal epithelial cells, Plecanatide triggers an increase in intracellular cyclic guanosine monophosphate (cGMP).[3] This elevation in cGMP stimulates the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel, leading to the secretion of chloride and bicarbonate ions into the intestinal lumen. The resulting osmotic gradient draws water into the intestines, softening stool and accelerating transit.[1][2]
Lubiprostone , a bicyclic fatty acid derived from prostaglandin E1, functions as a chloride channel activator, specifically targeting ClC-2 channels on the apical membrane of intestinal epithelial cells.[4][5] Activation of these channels also results in an efflux of chloride ions into the intestinal lumen, followed by a passive influx of sodium and water to maintain isotonicity.[4] This increase in intestinal fluid content softens the stool and facilitates its passage.[5]
Signaling Pathway Diagrams
The distinct signaling cascades of Plecanatide and Lubiprostone are visualized below.
Clinical Efficacy: A Quantitative Comparison
The efficacy of Plecanatide and Lubiprostone has been evaluated in several Phase 3 clinical trials for both Chronic Idiopathic Constipation (CIC) and Irritable Bowel Syndrome with Constipation (IBS-C). The following tables summarize the key findings from these studies.
Table 1: Efficacy in Chronic Idiopathic Constipation (CIC)
| Endpoint | Plecanatide (3 mg once daily) | Lubiprostone (24 mcg twice daily) | Placebo |
| Durable Overall CSBM Responders (%) [3][6] | 21.0% | N/A | 10.2% |
| Overall CSBM Responders (%) [2] | 20.1% | N/A | 12.8% |
| SBM Responders within 24h of first dose (%) [7] | N/A | 56.7% - 62.9% | 31.9% - 36.9% |
| Mean Increase in Weekly SBMs from Baseline [3] | 3.2 | N/A | 1.3 |
| Mean Increase in Weekly CSBMs from Baseline [3] | 2.5 | N/A | 1.2 |
CSBM: Complete Spontaneous Bowel Movement; SBM: Spontaneous Bowel Movement. Data for Lubiprostone responder rates in CIC were not presented in the same format as Plecanatide trials.
Table 2: Efficacy in Irritable Bowel Syndrome with Constipation (IBS-C)
| Endpoint | Plecanatide (3 mg once daily) | Lubiprostone (8 mcg twice daily) | Placebo |
| Overall Responders (%) - Study 1 [8] | 30.2% | N/A | 17.8% |
| Overall Responders (%) - Study 2 [8] | 21.5% | N/A | 14.2% |
| Overall Responders (%) - Combined Analysis [7] | N/A | 17.9% | 10.1% |
| Sustained Efficacy Responders (%) [8] | Significantly greater than placebo | N/A | N/A |
Overall Responder definition for Plecanatide trials: ≥30% reduction in worst abdominal pain and an increase of ≥1 CSBM/week in the same week for ≥6 of 12 weeks. Overall Responder definition for Lubiprostone trials was based on a global assessment of relief of IBS symptoms.
Safety and Tolerability Profile
The safety profiles of Plecanatide and Lubiprostone are characterized by primarily gastrointestinal adverse events.
Table 3: Common Adverse Events in Clinical Trials
| Adverse Event | Plecanatide (3 mg) | Lubiprostone (8 mcg/24 mcg) | Placebo |
| Diarrhea (%) [3][9] | 4.3% - 5.9% | 6% (8 mcg) / 11.0% (24 mcg) | 1.0% - 1.3% |
| Nausea (%) [8][9] | <2% | 8% (8 mcg) / up to 31.7% (24 mcg) | <2% |
| Abdominal Pain (%) [8][9] | <2% | 5% (8 mcg) | <2% |
| Headache (%) [5] | N/A | 2% - 11% | N/A |
Experimental Protocols: A Methodological Overview
The clinical development programs for both Plecanatide and Lubiprostone included rigorous, large-scale, Phase 3, randomized, double-blind, placebo-controlled trials.
Plecanatide Phase 3 Trials (e.g., NCT01982240, NCT02122471)[6][10][11][12]
-
Study Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group studies.[10][11]
-
Patient Population: Adults meeting modified Rome III criteria for CIC or IBS-C.[6][12]
-
Intervention: Patients were randomized to receive Plecanatide (3 mg or 6 mg) or placebo once daily for 12 weeks.[10]
-
Primary Efficacy Endpoint (CIC): Percentage of durable overall Complete Spontaneous Bowel Movement (CSBM) responders, defined as patients having ≥3 CSBMs per week and an increase of ≥1 CSBM from baseline for at least 9 of the 12 treatment weeks, including at least 3 of the last 4 weeks.[6][11]
-
Primary Efficacy Endpoint (IBS-C): Percentage of overall responders, defined as patients experiencing a ≥30% reduction from baseline in their worst abdominal pain and an increase of ≥1 CSBM from baseline in the same week for at least 6 of the 12 treatment weeks.[8]
-
Data Collection: Patients recorded daily information on bowel movements, stool consistency (using the Bristol Stool Form Scale), and abdominal symptoms in an electronic diary.[10]
Lubiprostone Phase 3 Trials
-
Study Design: Randomized, double-blind, placebo-controlled studies.[7][13]
-
Patient Population: Adults with a diagnosis of CIC or IBS-C based on Rome II or III criteria.[7]
-
Intervention: Patients were randomized to receive Lubiprostone (24 mcg twice daily for CIC; 8 mcg twice daily for IBS-C) or placebo for a duration of 4 to 12 weeks.[7][13]
-
Primary Efficacy Endpoint (CIC): Change from baseline in the frequency of spontaneous bowel movements (SBMs).[14]
-
Primary Efficacy Endpoint (IBS-C): Percentage of overall responders based on a global assessment of relief of IBS symptoms, rated on a 7-point balanced Likert scale.[7]
-
Data Collection: Patient-reported outcomes were collected via electronic diaries, assessing bowel habits and associated symptoms.[7]
Experimental Workflow
The general workflow for the Phase 3 clinical trials of both Plecanatide and Lubiprostone followed a similar structure.
Conclusion
Plecanatide and Lubiprostone represent two distinct and effective therapeutic options for patients with Chronic Idiopathic Constipation and Irritable Bowel Syndrome with Constipation. Plecanatide, a GC-C agonist, and Lubiprostone, a chloride channel activator, both work to increase intestinal fluid secretion, albeit through different signaling pathways.
Clinical trial data demonstrates the efficacy of both agents in improving bowel function and associated symptoms compared to placebo. The choice between these therapies may be guided by individual patient characteristics, tolerability, and specific symptom presentation. Notably, while both drugs can cause diarrhea, the incidence appears to be lower with Plecanatide in some cross-trial comparisons, whereas nausea is a more prominent side effect of Lubiprostone. Direct head-to-head comparative trials would be beneficial to further delineate the relative efficacy and safety of these two important therapeutic agents.
References
- 1. Plecanatide (Trulance) for Chronic Idiopathic Constipation and Irritable Bowel Syndrome With Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plecanatide - Wikipedia [en.wikipedia.org]
- 3. Plecanatide: a new guanylate cyclase agonist for the treatment of chronic idiopathic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lubiprostone: a novel treatment for chronic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lubiprostone - Wikipedia [en.wikipedia.org]
- 6. Randomized clinical trial: efficacy and safety of plecanatide in the treatment of chronic idiopathic constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical trial: lubiprostone in patients with constipation-associated irritable bowel syndrome--results of two randomized, placebo-controlled studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. researchgate.net [researchgate.net]
- 10. A Randomized Phase III Clinical Trial of Plecanatide, a Uroguanylin Analog, in Patients With Chronic Idiopathic Constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Lubiprostone Meets Primary Endpoint In Phase 3 Clinical Trial For Opioid-Induced Bowel Dysfunction (OBD) [clinicalleader.com]
- 14. fiercebiotech.com [fiercebiotech.com]
Validating Cobiprostone's Effect on Ion Transport: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of cobiprostone's performance in modulating ion transport with other alternatives, supported by experimental data. Given the limited direct experimental data on this compound, this guide will leverage data from its close structural and functional analog, lubiprostone, to provide a comprehensive analysis.
Executive Summary
This compound, a bicyclic fatty acid, is understood to be a locally acting chloride channel activator that enhances intestinal fluid secretion. Its primary mechanism is believed to involve the activation of the ClC-2 chloride channel on the apical membrane of intestinal epithelial cells. This action increases the secretion of chloride ions into the intestinal lumen, followed by sodium and water, thereby softening stool and increasing intestinal motility. While this compound's primary target is thought to be ClC-2, some evidence suggests a potential secondary effect on the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) channel, particularly at higher concentrations.
This guide compares the ion transport effects of this compound (via lubiprostone data) with two other prominent pro-secretory agents: linaclotide and plecanatide. These agents, while also promoting intestinal fluid secretion, do so through a distinct mechanism involving the activation of the guanylate cyclase-C (GC-C) receptor and subsequent stimulation of the CFTR channel.
Data Presentation: Comparative Analysis of Pro-Secretory Agents
The following table summarizes the key characteristics and quantitative data related to the ion transport effects of this compound (represented by lubiprostone), linaclotide, and plecanatide.
| Feature | This compound (via Lubiprostone) | Linaclotide | Plecanatide |
| Primary Mechanism of Action | Activation of ClC-2 chloride channels.[1][2][3][4] | Activation of guanylate cyclase-C (GC-C) leading to CFTR activation.[5][6][7][8] | Activation of guanylate cyclase-C (GC-C) leading to CFTR activation.[9][10][11][12][13] |
| Target Channel(s) | Primarily ClC-2; potential for CFTR activation at higher concentrations.[14][15][16][17] | CFTR.[5][7] | CFTR.[9][11][13] |
| Second Messenger | Protein Kinase A-independent.[1][3] | Cyclic guanosine monophosphate (cGMP).[5][6][10] | Cyclic guanosine monophosphate (cGMP).[9][10][11][12][13] |
| EC50 for Target Activation | ~28.2 nM for hClC-2 in HEK293 cells; ~10 nM for CFTR activation via EP4 receptor in oocytes.[14][15] | ~99 nM for cGMP accumulation in T84 cells.[8] | ~190 nM for cGMP synthesis in T84 cells.[10] |
| Effect on Short-Circuit Current (Isc) | Dose-dependent increase.[18] | Dose-dependent increase.[18] | Dose-dependent increase.[9] |
| Comparative Isc Response (at 1.0 µmol/L) | Significant increase compared to control.[18] | Significantly greater increase in ΔIsc compared to lubiprostone.[18] | Data for direct comparison under identical conditions is limited. |
Experimental Protocols
Ussing Chamber Assay for Measuring Intestinal Ion Transport
The Ussing chamber is a crucial ex vivo technique used to measure ion transport across epithelial tissues. The short-circuit current (Isc) is a direct measure of the net active ion transport.
Objective: To measure the effect of this compound and other secretagogues on electrogenic ion transport across isolated intestinal mucosa.
Materials:
-
Ussing chambers and voltage-clamp apparatus.
-
Krebs-Ringer bicarbonate solution (or similar physiological buffer), gassed with 95% O2 / 5% CO2 and maintained at 37°C.
-
Intestinal tissue segments (e.g., human colonic biopsies, rodent jejunum or colon).
-
Test compounds: this compound (or Lubiprostone), Linaclotide, Plecanatide.
-
Channel inhibitors (e.g., CFTRinh-172 for CFTR, AK-42 for ClC-2).
-
Agonists for positive controls (e.g., Forskolin for cAMP-mediated secretion, Carbachol for Ca2+-mediated secretion).
Procedure:
-
Tissue Preparation: Freshly excised intestinal tissue is placed in ice-cold, oxygenated Krebs-Ringer solution. The mucosa is carefully stripped from the underlying muscle layers.
-
Mounting: The isolated mucosal sheet is mounted between the two halves of the Ussing chamber, separating the apical (mucosal) and basolateral (serosal) sides.
-
Equilibration: Both chambers are filled with pre-warmed and gassed Krebs-Ringer solution. The tissue is allowed to equilibrate for a period to achieve a stable baseline transepithelial voltage and resistance.
-
Short-Circuit Current Measurement: The transepithelial voltage is clamped to 0 mV using the voltage-clamp apparatus. The current required to maintain this clamp is the short-circuit current (Isc), which is continuously recorded.
-
Compound Addition:
-
A stable baseline Isc is recorded.
-
The test compound (e.g., this compound) is added to the apical or basolateral chamber, typically in increasing concentrations to generate a dose-response curve.
-
The change in Isc (ΔIsc) from baseline is measured after the response to each concentration has stabilized.
-
-
Inhibitor Studies: To determine the specific channels involved, experiments can be repeated with the pre-incubation of specific ion channel inhibitors before the addition of the test compound.
-
Data Analysis: The ΔIsc is plotted against the compound concentration to determine the EC50 and maximal response. Statistical analysis is performed to compare the effects of different compounds.
Mandatory Visualizations
Signaling Pathways
Caption: Signaling pathway of this compound's effect on ion transport.
Caption: Signaling pathway of linaclotide and plecanatide.
Experimental Workflow
Caption: Experimental workflow for validating this compound's effect on ion transport.
References
- 1. droracle.ai [droracle.ai]
- 2. Lubiprostone | C20H32F2O5 | CID 157920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. Lubiprostone - Wikipedia [en.wikipedia.org]
- 5. Linaclotide activates guanylate cyclase‐C/cGMP/protein kinase‐II‐dependent trafficking of CFTR in the intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of Action in CIC | LINZESS® (linaclotide) [linzesshcp.com]
- 8. Linaclotide, through activation of guanylate cyclase C, acts locally in the gastrointestinal tract to elicit enhanced intestinal secretion and transit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Plecanatide and dolcanatide, novel guanylate cyclase-C agonists, ameliorate gastrointestinal inflammation in experimental models of murine colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. benchchem.com [benchchem.com]
- 13. Plecanatide: a new guanylate cyclase agonist for the treatment of chronic idiopathic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methadone but not Morphine Inhibits Lubiprostone-Stimulated Cl− Currents in T84 Intestinal Cells and Recombinant Human ClC-2, but not CFTR Cl− Currents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lubiprostone activates CFTR, but not ClC-2, via the prostaglandin receptor (EP(4)) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Lubiprostone is a Non-Selective Activator of cAMP-Gated Ion Channels and Chloride Channel Protein 2 (Clc-2) Has a Minor Role in its Prosecretory Effect in Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Lubiprostone is non-selective activator of cAMP-gated ion channels and Clc-2 has a minor role in its prosecretory effect in intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A comparison of linaclotide and lubiprostone dosing regimens on ion transport responses in human colonic mucosa - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Prosecretory Agents for Chronic Constipation: Lubiprostone vs. Traditional Laxatives
For Researchers, Scientists, and Drug Development Professionals
Chronic idiopathic constipation (CIC) is a prevalent gastrointestinal disorder that significantly impacts patients' quality of life. While traditional laxatives, such as fiber supplements (e.g., psyllium) and osmotic agents, have been the mainstay of treatment, the development of prosecretory agents has ushered in a new era of targeted therapy. This guide provides an objective comparison of the efficacy and mechanisms of action of the prosecretory agent lubiprostone against the traditional laxative psyllium and another prosecretory agent, linaclotide, supported by data from clinical trials.
Mechanism of Action: A Tale of Two Pathways
The therapeutic effects of lubiprostone and linaclotide stem from their ability to increase intestinal fluid secretion, thereby softening stool and promoting gastrointestinal transit. However, they achieve this through distinct molecular pathways.
Lubiprostone: This bicyclic fatty acid acts as a selective activator of type-2 chloride channels (ClC-2) located on the apical membrane of gastrointestinal epithelial cells.[1][2][3] This activation leads to an efflux of chloride ions into the intestinal lumen, which in turn drives the paracellular movement of sodium and water, resulting in increased luminal fluid.[1][3]
Linaclotide: In contrast, linaclotide and its active metabolite are agonists of the guanylate cyclase-C (GC-C) receptor on the apical surface of intestinal epithelial cells.[4] Activation of GC-C leads to an increase in intracellular cyclic guanosine monophosphate (cGMP). Elevated cGMP has two primary effects: it stimulates the cystic fibrosis transmembrane conductance regulator (CFTR) to secrete chloride and bicarbonate into the intestinal lumen, and it is also thought to reduce the sensitivity of visceral pain-sensing nerves.[4]
Psyllium: As a bulk-forming laxative, psyllium is a type of soluble fiber that absorbs water in the intestine. This increases stool bulk and moisture, leading to easier passage.[5]
Below is a diagram illustrating the distinct signaling pathways of lubiprostone and linaclotide.
Caption: Signaling pathways of Lubiprostone and Linaclotide.
Comparative Efficacy: Insights from Clinical Trials
Numerous randomized controlled trials (RCTs) have evaluated the efficacy of lubiprostone, linaclotide, and psyllium in patients with chronic idiopathic constipation. The primary endpoint in many of these studies is the frequency of spontaneous bowel movements (SBMs).
| Agent | Dosage | Key Efficacy Outcomes | Adverse Events | References |
| Lubiprostone | 24 µg twice daily | - Significantly higher SBM frequency at week 1 vs. placebo (mean: 4.9 vs. 3.0).[6][7] - Higher percentage of patients with SBM within 24 hours vs. placebo (56.7%-60.0% vs. 36.9%-41.5%).[6][7][8] - Significant improvements in stool consistency, straining, and abdominal bloating.[1][6][7][8] | Nausea (most common, ~19.8%), diarrhea, abdominal pain.[8] | [1][6][7][8] |
| Linaclotide | 145 µg once daily | - Generally shows a higher probability of achieving ≥3 SBMs per week compared to lubiprostone in network meta-analyses.[[“]] | Diarrhea (most common and can lead to discontinuation).[[“]][10] | [[“]][10] |
| Psyllium | 5 g twice daily | - Significantly increased mean complete SBMs per week.[5][11] - Efficacy in improving constipation and quality of life was comparable to a mixed soluble/insoluble fiber.[5][11] | Flatulence, bloating.[5][11] | [5][11] |
A systematic review and meta-analysis comparing lubiprostone, linaclotide, and elobixibat found that all three drugs showed similar efficacy in increasing SBMs. However, their safety profiles differed, with lubiprostone having the highest risk of nausea, linaclotide the highest risk of diarrhea, and elobixibat the highest risk of abdominal pain.[4][12]
Experimental Protocols: A Look at Study Design
The evaluation of these laxatives typically follows a standardized clinical trial methodology. Below is a summary of a common experimental protocol for a Phase 3, randomized, double-blind, placebo-controlled study.
A Typical Phase 3 Clinical Trial Workflow
Caption: Generalized workflow of a Phase 3 clinical trial for constipation.
Key Methodological Components:
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group studies are the gold standard.[6][13]
-
Participants: Adults diagnosed with functional constipation according to established criteria (e.g., Rome III criteria), with a history of infrequent bowel movements (e.g., <3 SBMs per week).[13]
-
Screening Period: Typically a 14-day period to confirm eligibility and establish baseline symptom frequency without the use of laxatives.[6][13]
-
Intervention: Participants are randomized to receive the investigational drug (e.g., lubiprostone 24 µg twice daily) or a matching placebo.[6][13]
-
Primary Endpoint: A common primary endpoint is the change in SBM frequency from baseline at week 1 of treatment.[6][7][13]
-
Secondary Endpoints: These often include the proportion of patients with an SBM within 24 hours of the first dose, changes in stool consistency (e.g., using the Bristol Stool Form Scale), straining, abdominal bloating, and overall treatment satisfaction.[4][6][7][12]
-
Safety Assessment: Monitoring and recording of all treatment-emergent adverse events.[6]
Conclusion
Lubiprostone and linaclotide represent significant advancements in the treatment of chronic idiopathic constipation, offering targeted prosecretory mechanisms of action. Clinical data demonstrates their efficacy in improving bowel movement frequency and other constipation-related symptoms compared to placebo. While direct head-to-head trials are limited, meta-analyses suggest comparable efficacy between these agents, with distinct adverse event profiles that can guide individualized treatment decisions. Traditional fiber-based laxatives like psyllium remain a viable and effective option for many patients. The choice of agent should be based on a comprehensive evaluation of the patient's symptoms, comorbidities, and treatment goals, alongside consideration of the specific efficacy and safety profiles of each medication.
References
- 1. Lubiprostone: a novel treatment for chronic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. What is the mechanism of Lubiprostone? [synapse.patsnap.com]
- 4. Comparative profiles of lubiprostone, linaclotide, and elobixibat for chronic constipation: a systematic literature review with meta-analysis and number needed to treat/harm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Randomised clinical trial: mixed soluble/insoluble fibre vs. psyllium for chronic constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of lubiprostone for the treatment of chronic idiopathic constipation: A phase 3, randomized, placebo-controlled study | Revista de Gastroenterología de México [revistagastroenterologiamexico.org]
- 7. Efficacy and safety of lubiprostone for the treatment of chronic idiopathic constipation: A phase 3, randomized, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lubiprostone in constipation: clinical evidence and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. consensus.app [consensus.app]
- 10. droracle.ai [droracle.ai]
- 11. RANDOMIZED CLINICAL TRIAL: SOLUBLE/INSOLUBLE FIBER OR PSYLLIUM FOR CHRONIC CONSTIPATION - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative profiles of lubiprostone, linaclotide, and elobixibat for chronic constipation: a systematic literature review with meta-analysis and number needed to treat/harm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. revistagastroenterologiamexico.org [revistagastroenterologiamexico.org]
Cobiprostone's Interaction with Prostone Receptors: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Cobiprostone, a bicyclic fatty acid derivative of prostaglandin E1, is clinically utilized for the management of chronic idiopathic constipation. While its mechanism of action has been primarily attributed to the activation of the type-2 chloride channel (ClC-2) in the apical membrane of intestinal epithelial cells, a growing body of evidence indicates significant cross-reactivity with prostone receptors, particularly the E-type prostanoid (EP) receptors. This guide provides a comparative analysis of this compound's activity across various prostone receptors, supported by experimental data and detailed methodologies, to offer a comprehensive understanding of its pharmacological profile.
Quantitative Comparison of this compound Activity at Prostone Receptors
The following table summarizes the available quantitative data on the potency of this compound at different prostone receptors from functional assays. The data is derived from various studies and tissue types, highlighting the compound's multifaceted interactions beyond its effect on ClC-2 channels.
| Receptor | Parameter | Value (M) | Tissue/Cell Type | Assay Type | Reference |
| EP1 | pEC50 | 7.0 ± 0.0 | Rat stomach longitudinal muscle | Muscle Contraction | [1] |
| EC50 | 1.0 x 10⁻⁷ | Rat stomach longitudinal muscle | Muscle Contraction | [1] | |
| pEC50 | 6.4 ± 0.2 | Human stomach longitudinal muscle | Muscle Contraction | [1] | |
| EC50 | 4.0 x 10⁻⁷ | Human stomach longitudinal muscle | Muscle Contraction | [1] | |
| EP3 | - | - | - | - | - |
| EP4 | pIC50 | 8.9 ± 0.4 | Rat colon circular muscle | Inhibition of EFS-induced Contraction | [1] |
| IC50 | 1.3 x 10⁻⁹ | Rat colon circular muscle | Inhibition of EFS-induced Contraction | [1] | |
| pIC50 | 8.7 ± 0.9 | Human colon circular muscle | Inhibition of EFS-induced Contraction | [1] | |
| IC50 | 2.0 x 10⁻⁹ | Human colon circular muscle | Inhibition of EFS-induced Contraction | [1] | |
| Kd | 5.8 x 10⁻⁸ | Ovine tracheal epithelium | Antagonist Competition Assay | [2] |
Note: pEC50 and pIC50 values were converted to EC50 and IC50 for direct comparison. The Kd value was determined through competition with a selective EP4 antagonist.
Signaling Pathways of this compound
The following diagram illustrates the dual signaling pathways of this compound, encompassing both the initially proposed ClC-2 channel activation and the more recently elucidated interactions with EP receptors.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assays
1. Filtration Binding Assay (for EP1 Receptor) [3]
-
Cell Preparation: Chinese Hamster Ovary (CHO) K1 cells were infected with a viral stock to express the human EP1 receptor. Cell membranes were prepared by homogenization in a buffer containing protease inhibitors (10⁻⁴ M leupeptin, 25 μg ml⁻¹ bacitracin, 1 mM EDTA, 1 mM PMSF, 2 μM pepstatin A).
-
Assay Buffer: 50 mM HEPES, 10 mM MgCl₂, pH 7.4.
-
Radioligand: [³H]-PGE₂ (10 nM).
-
Procedure: The binding reaction was initiated by adding 50 μl of CHO-EP1 membranes (11 μg per well) to 96-well plates containing the radioligand and either vehicle (for total binding), excess unlabeled PGE₂ (100 μM, for non-specific binding), or varying concentrations of this compound. The mixture was incubated for 180 minutes at room temperature.
-
Termination and Detection: The reaction was terminated by rapid filtration through a 96-well GF/B glass fiber filtermat. The filtermat was then dried, and Meltilex solid scintillant was added. Radioactivity was counted using a Microbeta Trilux liquid scintillation counter.
2. Scintillation Proximity Assay (SPA) (for EP2, EP3, and EP4 Receptors) [3]
-
Cell and Membrane Preparation: Similar to the EP1 assay, CHO K1 cells were engineered to express human EP2, EP3, or EP4 receptors, and membrane preparations were obtained.
-
Assay Buffer: 50 mM HEPES, 10 mM MgCl₂, pH 7.4.
-
Radioligand: [³H]-PGE₂ (10 nM for EP2, 3 nM for EP3 and EP4).
-
Procedure: The assay was performed in 96-well SPA plates. Each well contained the test compound (this compound), vehicle, or excess unlabeled PGE₂ (100 μM). The binding reaction was initiated by adding a mixture of wheat germ agglutinin SPA beads (15 mg ml⁻¹) and the respective cell membrane suspension (8, 2, and 1.5 mg per well for EP2, EP3, and EP4, respectively). The plates were incubated for 120 minutes at room temperature.
-
Detection: The plates were counted in a Microbeta Trilux liquid scintillation counter using a suitable SPA counting protocol.
Functional Assays
1. Isolated Smooth Muscle Contraction Assay [1][4]
-
Tissue Preparation: Longitudinal muscle strips from rat or human stomach, or circular muscle strips from the colon, were dissected and mounted in organ baths containing Krebs solution, maintained at 37°C and gassed with 95% O₂ and 5% CO₂.
-
Procedure: The muscle strips were allowed to equilibrate under a resting tension. For contraction studies, increasing concentrations of this compound were added cumulatively to the organ bath, and the isometric contractions were recorded. For inhibition studies, electrical field stimulation (EFS) was used to induce neuronal contractions, and the effect of increasing concentrations of this compound on these contractions was measured.
-
Data Analysis: Concentration-response curves were generated, and pEC50 (for contraction) or pIC50 (for inhibition) values were calculated. To determine the receptor subtype involved, selective antagonists for EP1, EP3, and EP4 receptors were added before the addition of this compound, and any shifts in the concentration-response curve were analyzed.
2. Short-Circuit Current (Isc) Measurement in Ovine Tracheal Epithelium [2]
-
Tissue Preparation: The ventral tracheal epithelium of sheep was dissected and mounted in Ussing chambers, bathed with Krebs-Henseleit solution at 37°C and gassed with 95% O₂ and 5% CO₂.
-
Procedure: The transepithelial potential difference was clamped to 0 mV, and the short-circuit current (Isc) was continuously recorded. After a stable baseline was achieved, this compound was added to the apical or basolateral side of the epithelium, and the change in Isc, an indicator of net ion transport, was measured.
-
Antagonist Studies: To identify the receptor involved, selective EP receptor antagonists were added before the application of this compound, and their ability to block the this compound-induced Isc response was quantified.
Conclusion
The evidence strongly suggests that this compound's pharmacological effects are not solely mediated by the activation of ClC-2 channels. It exhibits significant activity at prostone EP receptors, acting as an agonist at EP1, EP3, and EP4 receptors. This cross-reactivity likely contributes to its overall clinical profile, including its effects on gastrointestinal motility and fluid secretion. Researchers and drug development professionals should consider this dual mechanism of action when evaluating this compound and developing new therapies targeting similar pathways. The provided experimental protocols offer a foundation for further investigation into the nuanced pharmacology of this compound.
References
- 1. Activation of prostaglandin EP receptors by lubiprostone in rat and human stomach and colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lubiprostone targets prostanoid EP₄ receptors in ovine airways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of prostaglandin EP receptors by lubiprostone in rat and human stomach and colon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Handling Protocols for Cobiprostone
Researchers, scientists, and drug development professionals require immediate and precise safety information when handling chemical compounds. This document provides essential guidance on the safe handling of Cobiprostone, including personal protective equipment (PPE), emergency procedures, and disposal plans. Note that search results frequently refer to "Lubiprostone"; for the purpose of this safety guidance, it is assumed to be closely related, and the provided information is based on available data for Lubiprostone.
Hazard Identification and Personal Protective Equipment
This compound is classified as a hazardous substance, causing skin and serious eye irritation, and may cause respiratory irritation.[1][2] It is harmful if swallowed.[1] Therefore, adherence to strict safety protocols and the use of appropriate personal protective equipment are mandatory.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Recommended Equipment | Rationale |
| Eye Protection | Safety goggles with side-shields | To prevent eye contact which can cause serious irritation.[1] |
| Hand Protection | Protective gloves | To avoid skin contact which can cause irritation.[1] |
| Skin and Body Protection | Impervious clothing | To protect the skin from exposure.[1] |
| Respiratory Protection | Suitable respirator | To be used to avoid breathing in dust or aerosols, especially in poorly ventilated areas.[1] |
Safe Handling and Storage
When working with this compound, it is crucial to avoid the formation of dust and aerosols.[1][2] Work should be conducted in a well-ventilated area, preferably with a local exhaust system.[1] Do not eat, drink, or smoke in areas where the compound is handled.[1] Hands should be washed thoroughly after handling.[1]
For storage, keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1] The recommended storage temperature for the powder is -20°C.[1]
Emergency Procedures
In the event of exposure or a spill, immediate action is necessary. The following table outlines the appropriate first aid measures.
Table 2: Emergency First Aid Procedures for this compound Exposure
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with large amounts of water for several minutes, removing contact lenses if present and easy to do so.[1] Seek prompt medical attention.[1] |
| Skin Contact | Remove contaminated clothing and rinse the skin thoroughly with plenty of soap and water.[1] If skin irritation occurs, get medical advice. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR).[1] |
| Ingestion | Rinse the mouth with water.[1] Do not induce vomiting. Seek medical attention. |
In case of a spill, evacuate the area and ensure adequate ventilation.[1] Use full personal protective equipment.[1] Absorb spills with a liquid-binding material like diatomite and decontaminate surfaces with alcohol.[1]
Disposal Plan
Contaminated materials and the compound itself must be disposed of in accordance with local regulations.[1] For non-flush list medicines, the FDA recommends mixing the substance with an unappealing material such as dirt or cat litter, placing it in a sealed plastic bag, and then disposing of it in the trash.[3] Always scratch out personal information on prescription labels before disposing of the container.[3]
Visualizing Safe Handling Workflows
To further clarify the procedural steps for safe handling and emergency response, the following diagrams have been created using the DOT language.
Caption: Diagram 1: Safe Handling Workflow for this compound
Caption: Diagram 2: Emergency Response for this compound Exposure
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
